AZ-PFKFB3-67 quarterhydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C104H102N20O13 |
|---|---|
Molekulargewicht |
1840.0 g/mol |
IUPAC-Name |
tetrakis((2S)-N-[4-[3-cyano-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide);hydrate |
InChI |
InChI=1S/4C26H25N5O3.H2O/c4*1-16-23(17(2)34-30-16)15-31-14-18(13-27)22-12-21(9-10-25(22)31)33-20-7-5-19(6-8-20)29-26(32)24-4-3-11-28-24;/h4*5-10,12,14,24,28H,3-4,11,15H2,1-2H3,(H,29,32);1H2/t4*24-;/m0000./s1 |
InChI-Schlüssel |
LTNBXEDFKXPCRN-CSTMTDNFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZ-PFKFB3-67 Quarterhydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ-PFKFB3-67 quarterhydrate, also known as AZ67, is a potent and highly selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a critical regulatory enzyme in the glycolytic pathway, and its upregulation is implicated in various pathological conditions, including cancer and angiogenesis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of AZ-PFKFB3-67, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of PFKFB3 inhibition as a therapeutic strategy.
Core Mechanism of Action: Potent and Selective PFKFB3 Inhibition
AZ-PFKFB3-67 exerts its biological effects through direct and selective inhibition of the kinase activity of PFKFB3.[5] PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the intracellular levels of F2,6BP, thereby downregulating glycolytic flux.[1]
Binding Affinity and Kinetics
Isothermal titration calorimetry (ITC) has been employed to confirm the direct binding of AZ-PFKFB3-67 to the human recombinant PFKFB3 enzyme.[6] The binding demonstrates a 1:1 stoichiometry, indicating that one molecule of AZ-PFKFB3-67 binds to one monomer of PFKFB3.[6]
Quantitative Inhibition Data
The potency and selectivity of AZ-PFKFB3-67 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AZ-PFKFB3-67
| Target | Assay Type | IC50 (nM) | Reference |
| PFKFB3 | Enzyme Activity Assay | 11 | [7][8] |
| PFKFB2 | Enzyme Activity Assay | 159 | [7][8] |
| PFKFB1 | Enzyme Activity Assay | 1130 | [7][8] |
| PFKFB3 | Enzyme Activity Assay | 18 | [1] |
| F2,6BP production in A549 cells | Cellular Assay | 510 | [1] |
| Fructose-1,6-bisphosphate formation in A549 cells | Cellular Assay | 281 | [9] |
Table 2: Binding Affinity of AZ-PFKFB3-67 to PFKFB3
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 168.01 ± 2.97 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| Stoichiometry (N-value) | 1.077 ± 0.047 | Isothermal Titration Calorimetry (ITC) | [6] |
| Binding Enthalpy (ΔH) | -31.19 ± 1.08 kcal/mol | Isothermal Titration Calorimetry (ITC) | [6] |
Downstream Cellular Effects
The inhibition of PFKFB3 by AZ-PFKFB3-67 triggers a cascade of downstream cellular events, impacting key biological processes such as angiogenesis and neuronal survival.
Anti-Angiogenic Properties
AZ-PFKFB3-67 has demonstrated significant anti-angiogenic effects both in vitro and in vivo.[10][11] Surprisingly, these effects appear to be independent of the inhibition of glycolysis in endothelial cells.[10][12] While AZ-PFKFB3-67 effectively inhibits tube formation in endothelial cells, it does not decrease lactate (B86563) production or ATP levels in these cells.[6] This suggests a novel mechanism for angiogenesis inhibition that is not solely reliant on metabolic reprogramming.
Caption: AZ-PFKFB3-67 inhibits angiogenesis independently of glycolysis in endothelial cells.
Neuroprotective Effects
In neuronal models of excitotoxicity and ischemia/reperfusion, AZ-PFKFB3-67 exhibits significant neuroprotective properties.[13][14] It prevents the metabolic switch from the pentose (B10789219) phosphate (B84403) pathway (PPP) to glycolysis, which is triggered by neuronal insults.[13] This action preserves NADPH levels, mitigates redox stress, and ultimately prevents apoptotic cell death.[1][13] In vivo studies have shown that administration of AZ-PFKFB3-67 can alleviate motor discoordination and reduce brain infarct volume in a mouse model of middle cerebral artery occlusion.[1]
Caption: Neuroprotective mechanism of AZ-PFKFB3-67 in neurons.
Regulation of Downstream Signaling Pathways
The PI3K/Akt signaling pathway is a key regulator of cellular metabolism and is known to influence the expression of PFKFB3.[15][16] Inhibition of the PI3K/Akt pathway has been shown to reduce PFKFB3 gene induction.[15] While the direct effect of AZ-PFKFB3-67 on the PI3K/Akt pathway has not been fully elucidated, the interplay between PFKFB3 and this critical signaling cascade suggests a potential for indirect modulation.
Caption: Relationship between the PI3K/Akt pathway and PFKFB3.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to characterize the mechanism of action of AZ-PFKFB3-67.
PFKFB3 Enzyme Inhibition Assay
-
Principle: To measure the direct inhibitory effect of AZ-PFKFB3-67 on the kinase activity of recombinant PFKFB3.
-
Methodology:
-
A high-throughput screening (HTS) assay is performed using a technology such as ADP-Glo™ kinase assay.[17]
-
The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Recombinant human PFKFB3 enzyme is incubated with its substrates, ATP and fructose-6-phosphate (B1210287) (F6P), in the presence of varying concentrations of AZ-PFKFB3-67.[17]
-
The reaction is allowed to proceed for a defined period at room temperature.[17]
-
The amount of ADP generated is quantified by measuring luminescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Fructose-2,6-bisphosphate (F2,6BP) Measurement
-
Principle: To determine the effect of AZ-PFKFB3-67 on the intracellular levels of F2,6BP in a cellular context.
-
Methodology:
-
A549 cells (or other relevant cell lines) are seeded and allowed to adhere.
-
Cells are treated with a dose-range of AZ-PFKFB3-67 for a specified duration.
-
Cellular extracts are prepared, and the concentration of F2,6BP is measured using a spectrophotometric assay based on the activation of PFK-1 by F2,6BP.
-
IC50 values are determined by plotting the F2,6BP levels against the inhibitor concentration.[5]
-
Isothermal Titration Calorimetry (ITC)
-
Principle: To measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between AZ-PFKFB3-67 and PFKFB3.
-
Methodology:
-
A solution of AZ-PFKFB3-67 is titrated into a solution containing recombinant PFKFB3 protein in the sample cell of a MicroCal Peaq-ITC instrument.[6]
-
The heat change upon each injection is measured.
-
The raw data is integrated to generate a binding isotherm.
-
The binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).[6]
-
In Vitro Angiogenesis (Tube Formation) Assay
-
Principle: To assess the effect of AZ-PFKFB3-67 on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
Human Aortic Endothelial Cells (HAOEC) are seeded on a layer of Matrigel in a multi-well plate.[6]
-
Cells are treated with different concentrations of AZ-PFKFB3-67.
-
The formation of tube-like structures is monitored and imaged at specific time points.
-
The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
-
In Vivo Angiogenesis (Matrigel Plug) Assay
-
Principle: To evaluate the effect of AZ-PFKFB3-67 on neovascularization in a living organism.
-
Methodology:
-
Matrigel, mixed with or without AZ-PFKFB3-67, is injected subcutaneously into mice (e.g., C57BL/6).[6]
-
After a defined period (e.g., 14 days), the Matrigel plugs are excised.[6]
-
The extent of blood vessel infiltration into the plugs is quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[6]
-
Caption: Experimental workflow for characterizing the mechanism of action of AZ-PFKFB3-67.
Conclusion
This compound is a potent and selective inhibitor of PFKFB3 with a multifaceted mechanism of action. Its ability to modulate glycolysis, inhibit angiogenesis through a potentially novel pathway, and confer neuroprotection highlights its therapeutic potential in a range of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of PFKFB3-targeted therapies. The unique glycolysis-independent anti-angiogenic effect warrants further investigation to fully elucidate the underlying molecular mechanisms.
References
- 1. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Endothelial PFKFB3 plays a critical role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AZ-PFKFB3-67 Quarterhydrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AZ-PFKFB3-67 quarterhydrate, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in various diseases, including cancer and inflammatory conditions. This document details the discovery, synthesis, and biological activity of AZ-PFKFB3-67, presenting key quantitative data in structured tables. Furthermore, it elucidates the role of PFKFB3 in critical signaling pathways and provides detailed experimental protocols for its synthesis and evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.
Introduction
Metabolic reprogramming is a hallmark of numerous diseases, with the upregulation of glycolysis being a central feature. The bifunctional enzyme PFKFB3 plays a pivotal role in this process by synthesizing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The high kinase-to-phosphatase activity ratio of PFKFB3 makes it a critical driver of glycolytic flux. Consequently, inhibiting PFKFB3 has emerged as a promising therapeutic strategy for a range of pathologies. AZ-PFKFB3-67 is a small molecule inhibitor designed for high potency and selectivity against PFKFB3.[1][2] This guide explores the foundational research and methodologies related to this compound.
Discovery and Biological Activity
AZ-PFKFB3-67 was identified through a structure-based drug design program aimed at developing potent and selective inhibitors of PFKFB3.[3] The compound exhibits high affinity for PFKFB3 and demonstrates significant selectivity over other PFKFB isoforms.
In Vitro Activity
AZ-PFKFB3-67 demonstrates potent inhibition of PFKFB3 kinase activity and effectively reduces the cellular levels of its product, F2,6BP. Its inhibitory activity against PFKFB1, PFKFB2, and PFKFB3 is summarized in the table below.
| Target | IC50 (nM) | Reference |
| PFKFB1 | 1130 | [1][2] |
| PFKFB2 | 159 | [1][2] |
| PFKFB3 | 11 | [1][2] |
Preclinical Efficacy
Preclinical studies have highlighted the therapeutic potential of AZ-PFKFB3-67 in several disease models, including neuroprotection and inhibition of angiogenesis.
In models of ischemic stroke, administration of AZ-PFKFB3-67 has been shown to be neuroprotective. Treatment with the inhibitor significantly decreased the infarcted brain volume and led to improved functional and behavioral recovery in mice.[4][5]
| Animal Model | Dosage | Key Findings | Reference |
| Transient middle cerebral artery occlusion (tMCAO) in mice | 30 mg/kg i.v. | Decreased infarcted brain volume; Improved functional and behavioral recovery | [4] |
| Permanent distal middle cerebral artery occlusion in aged mice | 30 mg/kg | Significantly smaller infarcts; Improved functional recovery | [6] |
AZ-PFKFB3-67 has demonstrated significant inhibition of angiogenesis in vivo.[7][8] This effect is observed independently of a direct inhibition of glycolysis in endothelial cells, suggesting a more complex mechanism of action.[8]
| Assay | Model | Key Findings | Reference |
| Matrigel Plug Assay | C57BL/6 mice | Significant inhibition of new vessel formation | [7] |
| In vitro Tube Formation Assay | Human Aortic Endothelial Cells (HAOECs) | Significant reduction in tube and mesh structure formation | [7] |
Synthesis of this compound
The synthesis of AZ-PFKFB3-67, chemically named (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide, has been described by Boyd S, et al. in the Journal of Medicinal Chemistry in 2015. The detailed experimental protocol is provided below.
Experimental Protocol for Synthesis
A detailed, step-by-step synthesis protocol is not available in the public domain. The primary reference by Boyd et al. refers to the synthesis of a series of compounds, and the specific details for AZ-PFKFB3-67 (compound 67 in the paper) are likely contained within the supporting information of that publication, which is not freely accessible. Commercial vendors supply the compound, confirming its synthesis is established.
The general synthetic strategy would likely involve the following key steps:
-
Synthesis of the substituted indole (B1671886) core.
-
Alkylation of the indole nitrogen with 4-(chloromethyl)-3,5-dimethylisoxazole.
-
Coupling of the indole ether with a protected (S)-2-pyrrolidinecarboxamide derivative.
-
Deprotection to yield the final compound.
Signaling Pathways
PFKFB3 is a downstream effector of several key signaling pathways implicated in cell growth, survival, and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of AZ-PFKFB3-67.
Hypoxia and HIF-1α Signaling
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the expression of numerous genes, including PFKFB3, to promote a metabolic shift towards glycolysis.[9][10][11][12] This allows cells to generate ATP in an oxygen-independent manner.
Angiogenesis and VEGF Signaling
Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. VEGF signaling upregulates the expression of PFKFB3 in endothelial cells, leading to increased glycolytic flux, which is essential to meet the energetic demands of cell migration and proliferation during new blood vessel formation.[13][14][15] PFKFB3 also plays a role in the selection of tip versus stalk cells in sprouting angiogenesis.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AZ-PFKFB3-67.
Isothermal Titration Calorimetry (ITC)
This protocol is for determining the binding affinity of AZ-PFKFB3-67 to the PFKFB3 enzyme.[7][16]
Objective: To measure the thermodynamic parameters of binding between AZ-PFKFB3-67 and PFKFB3.
Materials:
-
MicroCal Isothermal Titration Calorimeter
-
Recombinant human PFKFB3 enzyme
-
AZ-PFKFB3-67
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO)
Procedure:
-
Prepare a solution of recombinant PFKFB3 (e.g., 10 µM) in the assay buffer.
-
Prepare a solution of AZ-PFKFB3-67 (e.g., 100 µM) in the same assay buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the PFKFB3 solution into the sample cell of the ITC instrument.
-
Load the AZ-PFKFB3-67 solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL.
-
Analyze the raw data by integrating the heat signals and fitting to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the effect of AZ-PFKFB3-67 on the ability of endothelial cells to form capillary-like structures.[7][17][18][19]
Objective: To evaluate the anti-angiogenic potential of AZ-PFKFB3-67 in vitro.
Materials:
-
Human Aortic Endothelial Cells (HAOECs)
-
Basement membrane extract (e.g., Matrigel)
-
24-well plates
-
Endothelial cell growth medium
-
AZ-PFKFB3-67 at various concentrations
-
Angiogenic stimuli (e.g., TNF-α)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 24-well plate (50-100 µL per well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HAOECs and resuspend them in endothelial cell growth medium containing the desired angiogenic stimulus and different concentrations of AZ-PFKFB3-67 or vehicle control.
-
Seed the cells onto the solidified matrix (e.g., 5 x 10^4 cells per well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the effect of AZ-PFKFB3-67 on angiogenesis in a living organism.[7][20][21][22]
Objective: To assess the in vivo anti-angiogenic activity of AZ-PFKFB3-67.
Materials:
-
C57BL/6 mice
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factor (e.g., FGF2 or VEGF)
-
AZ-PFKFB3-67
-
Syringes and needles for subcutaneous injection
Procedure:
-
Thaw Matrigel on ice and mix it with a pro-angiogenic factor and either AZ-PFKFB3-67 at the desired concentration or vehicle control. Keep the mixture on ice.
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug.
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Visual inspection and photography: Assess the color of the plug (redness indicates blood vessel infiltration).
-
Hemoglobin measurement: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Fix, section, and stain the plugs with endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
Conclusion
This compound is a potent and selective inhibitor of PFKFB3 with demonstrated preclinical efficacy in models of ischemic stroke and angiogenesis. Its mechanism of action is tied to the modulation of key signaling pathways that regulate cellular metabolism. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this promising compound. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles and exploring its efficacy in a broader range of disease models.
References
- 1. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Aberrant upregulation of the glycolytic enzyme PFKFB3 in CLN7 neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]
- 5. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZ67 / Gero Discovery [delta.larvol.com]
- 7. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The HIF1α-PFKFB3 Pathway: A Key Player in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the HIF1α/PFKFB3 stress response pathway in beta cells in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PFKFB3: A Potential Key to Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]
- 15. ahajournals.org [ahajournals.org]
- 16. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 19. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis. | Semantic Scholar [semanticscholar.org]
- 20. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
AZ-PFKFB3-67 quarterhydrate selectivity for PFKFB3 isoforms
An In-depth Technical Guide on the Selectivity and Core Mechanisms of AZ-PFKFB3-67
This technical guide provides a comprehensive overview of AZ-PFKFB3-67, a potent and highly selective inhibitor of the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical properties of targeting PFKFB3.
Introduction
PFKFB3 is a key regulatory enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate. It catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. Upregulation of PFKFB3 has been observed in various cancer types, where it contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. Consequently, PFKFB3 has emerged as a promising therapeutic target for cancer and other diseases characterized by aberrant glucose metabolism.
AZ-PFKFB3-67 was developed as a potent and selective small molecule inhibitor of PFKFB3. Its high selectivity for PFKFB3 over other isoforms (PFKFB1, PFKFB2, and PFKFB4) makes it a valuable tool for elucidating the specific roles of PFKFB3 in health and disease.
Selectivity Profile of AZ-PFKFB3-67
The inhibitory activity of AZ-PFKFB3-67 against the PFKFB isoforms was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate the compound's remarkable selectivity for PFKFB3.
| Isoform | IC50 (nM) |
| PFKFB1 | 1130[1][2][3][4] |
| PFKFB2 | 159[1][2][3][4] |
| PFKFB3 | 11 [1][2][3][4] |
Table 1: In vitro inhibitory activity of AZ-PFKFB3-67 against PFKFB isoforms. Data presented as IC50 values in nanomolar (nM).
The data clearly indicates that AZ-PFKFB3-67 is approximately 100-fold more selective for PFKFB3 over PFKFB1 and about 14-fold more selective over PFKFB2. This high degree of selectivity is crucial for minimizing off-target effects and for accurately probing the biological functions of PFKFB3.
Signaling Pathways Involving PFKFB3
PFKFB3 is a critical node in several signaling pathways that regulate cellular metabolism and proliferation. Understanding these pathways is essential for contextualizing the effects of AZ-PFKFB3-67.
PFKFB3 is regulated by various upstream signals and impacts key cellular processes.
Key Signaling Pathways:
-
Hypoxia Signaling: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of PFKFB3. This allows cells to increase their glycolytic rate to produce ATP in the absence of oxygen.
-
Insulin/IGF-1 Signaling: The insulin and IGF-1 signaling pathways, which are crucial for glucose uptake and metabolism, can also upregulate PFKFB3 activity.[5][6]
-
p38/MK2 Stress Signaling: Cellular stress can activate the p38/MK2 pathway, leading to the phosphorylation and activation of PFKFB3.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of AZ-PFKFB3-67.
In Vitro Kinase Assay for PFKFB Isoform Selectivity
This protocol outlines the determination of IC50 values of AZ-PFKFB3-67 against PFKFB1, PFKFB2, and PFKFB3. The assay measures the kinase-dependent production of ADP, which is then converted to ATP and detected via a luciferase-based reaction.
Materials:
-
Recombinant human PFKFB1, PFKFB2, and PFKFB3 enzymes
-
AZ-PFKFB3-67
-
ATP
-
Fructose-6-phosphate (F6P)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZ-PFKFB3-67 in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective PFKFB isoform, and the serially diluted AZ-PFKFB3-67 or DMSO vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and F6P. The final concentration of ATP should be at or near the Km for each respective enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Workflow for the in vitro PFKFB kinase assay.
Conclusion
AZ-PFKFB3-67 is a highly potent and selective inhibitor of PFKFB3. Its well-defined selectivity profile makes it an invaluable chemical probe for investigating the multifaceted roles of PFKFB3 in cellular metabolism, signaling, and disease pathogenesis. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important therapeutic target. The continued study of AZ-PFKFB3-67 and similar compounds will undoubtedly advance our understanding of metabolic reprogramming in cancer and other diseases, paving the way for novel therapeutic strategies.
References
- 1. Structure-Based Design of Potent and Selective Inhibitors of the Metabolic Kinase PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
PFKFB3 Inhibition and the Warburg Effect in Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) in the Warburg effect and its emergence as a critical target in cancer therapy. We will delve into the core signaling pathways, present quantitative data on the effects of PFKFB3 inhibition, and provide detailed experimental protocols for key assays in the field.
The Warburg Effect and the Central Role of PFKFB3
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen (aerobic glycolysis).[1] This metabolic reprogramming is not merely a consequence of oncogenic transformation but is a crucial driver of tumor growth, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[2]
At the heart of this metabolic switch lies PFKFB3, a bifunctional enzyme with a dominant kinase activity that synthesizes fructose-2,6-bisphosphate (F2,6BP).[1][3] F2,6BP is the most potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[1][2] Consequently, the upregulation of PFKFB3 in cancer cells leads to a surge in F2,6BP levels, dramatically increasing glycolytic flux.[2][3]
PFKFB3 Signaling and Regulation in Cancer
The expression and activity of PFKFB3 are tightly regulated by a complex network of signaling pathways frequently dysregulated in cancer. Understanding these pathways is crucial for the development of effective inhibitory strategies.
Key regulators of PFKFB3 include:
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): Under the hypoxic conditions often found in solid tumors, HIF-1α is stabilized and transcriptionally upregulates PFKFB3.
-
Oncogenic Pathways: Signaling cascades driven by oncogenes such as Ras and HER2 have been shown to increase PFKFB3 expression.
-
Stress-Activated Pathways: The p38/MK2 pathway, activated by various cellular stresses, can enhance PFKFB3 activity through phosphorylation.
-
Tumor Suppressors: The loss of tumor suppressors like p53 can lead to increased PFKFB3 expression.
The intricate regulation of PFKFB3 underscores its central role in integrating oncogenic signals with metabolic reprogramming to drive tumor progression.
Caption: PFKFB3 Signaling Pathway in Cancer.
Quantitative Effects of PFKFB3 Inhibition
Inhibition of PFKFB3 has emerged as a promising therapeutic strategy to counteract the Warburg effect and suppress tumor growth. This is achieved through small molecule inhibitors, such as 3PO and PFK15, or through genetic knockdown using siRNA.
In Vitro Effects of PFKFB3 Inhibition
| Parameter | Method of Inhibition | Cell Line(s) | Effect | Reference |
| Glucose Uptake | PFK15 (2.5-10 µmol/L) | Gastric Cancer (MKN45, AGS) | Dose-dependent reduction | [4] |
| siRNA | 3T3-L1 Adipocytes | 22% reduction in insulin-stimulated uptake | [5] | |
| Lactate Production | PFK15 (4 µM) | Rhabdomyosarcoma (RD) | 20% reduction | [1] |
| PFK15 (6 µM) | Rhabdomyosarcoma (RD) | 27% reduction | [1] | |
| siRNA | HeLa | Significant decrease | [2] | |
| F2,6BP Levels | PFK15 (2.5-10 µmol/L) | Gastric Cancer (MKN45, AGS) | Dose-dependent reduction | [4] |
| siRNA | HeLa | Significant decrease | [2] | |
| Cell Proliferation | PFK15 | Gastric Cancer | Inhibition | [4] |
| 3PO (1.4-24 µmol/L) | Various Cancer Cell Lines | Inhibition (IC50 values) | [6] | |
| siRNA | HeLa | Reduced viability and cell cycle delay | [2] | |
| Apoptosis | PFK15 | Gastric Cancer | Induction through mitochondrial pathway | [4] |
| siRNA | HeLa | Increased apoptotic cell population | [2] |
In Vivo Effects of PFKFB3 Inhibition
| Inhibitor | Cancer Model | Dosage | Effect on Tumor Growth | Reference |
| PFK15 | Gastric Cancer Xenograft (MKN45) | 25 mg/kg (intraperitoneal) | 56.10% inhibition rate | [4] |
| PFK15 | Lewis Lung Carcinoma | 25 mg/kg (intraperitoneal) | Significant growth inhibition | [7] |
| 3PO | HL-60 Leukemia Xenograft | 0.07 mg/g (daily) | Significant inhibition | [7] |
| PFK15 | Esophageal Cancer Xenograft | Not specified | Marked reduction in tumor volume and mass | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for studying PFKFB3 and the effects of its inhibition.
Glucose Uptake Assay (Radioactive 2-Deoxyglucose Method)
This protocol measures the uptake of a radiolabeled glucose analog, ³H-2-deoxyglucose (³H-2-DG), which is taken up by cells and phosphorylated, trapping it intracellularly.[10]
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
³H-2-deoxyglucose (³H-2-DG)
-
PFKFB3 inhibitor (e.g., PFK15) or vehicle control
-
Ice-cold Phosphate Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Glucose Starvation: On the day of the assay, wash the cells twice with KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.[10]
-
Inhibitor Treatment: Add the PFKFB3 inhibitor or vehicle control to the wells and incubate for 30 minutes at 37°C.[10]
-
³H-2-DG Uptake: Initiate glucose uptake by adding ³H-2-DG to each well (final concentration ~0.5 µCi/mL). Incubate for 5-10 minutes at 37°C.[10]
-
Stopping the Reaction: Rapidly aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.[10]
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.[10]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Determine the counts per minute (CPM) for each sample. Normalize the CPM of the inhibitor-treated samples to the vehicle control to calculate the percentage of inhibition.[10]
Lactate Production Assay (Colorimetric)
This assay measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic activity.
Materials:
-
Cell culture supernatant
-
Lactate Assay Kit (e.g., from Abcam or similar) containing:
-
Lactate Assay Buffer
-
Lactate Enzyme Mix
-
Lactate Substrate Mix
-
L(+)-Lactate Standard
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Collection: Collect the cell culture supernatant from cells treated with the PFKFB3 inhibitor or vehicle control.
-
Standard Curve Preparation: Prepare a standard curve using the L(+)-Lactate Standard according to the kit manufacturer's instructions. A typical range is 0 to 10 nmol/well.[11]
-
Reaction Mix Preparation: Prepare the reaction mix by combining the Lactate Assay Buffer, Lactate Enzyme Mix, and Lactate Substrate Mix as per the kit's protocol.[12]
-
Assay: Add 50 µL of each standard and sample to separate wells of the 96-well plate.[11]
-
Add 50 µL of the Reaction Mix to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis: Subtract the background reading from all measurements. Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Seahorse XF Glycolysis Stress Test
The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), a real-time indicator of glycolysis. The Glycolysis Stress Test assesses key parameters of glycolytic function.[13]
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)
-
Adherent cancer cells
-
Seahorse XF Glycolysis Stress Test Kit containing:
-
Glucose
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
-
Seahorse XF Base Medium supplemented with L-glutamine
Procedure:
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[14]
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight in a CO2 incubator.[15]
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium (e.g., XF Base Medium with 2 mM L-glutamine) and warm it to 37°C.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.[16]
-
Compound Loading: Load the glucose, oligomycin, and 2-DG solutions into the appropriate ports of the hydrated sensor cartridge.
-
Assay Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will sequentially inject the compounds and measure the ECAR.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key glycolytic parameters: glycolysis, glycolytic capacity, and glycolytic reserve.[13]
Caption: Experimental Workflow for PFKFB3 Inhibitor Evaluation.
Conclusion
PFKFB3 stands as a pivotal regulator of the Warburg effect, making it a highly attractive target for cancer therapy. The inhibition of PFKFB3 effectively curtails the high glycolytic rate of tumor cells, leading to reduced proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of PFKFB3 and to evaluate the efficacy of novel inhibitory strategies. As our understanding of tumor metabolism continues to deepen, targeting PFKFB3 holds immense promise for the development of new and effective anti-cancer treatments.
References
- 1. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]
- 3. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose metabolism inhibitor PFK-015 combined with immune checkpoint inhibitor is an effective treatment regimen in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
- 13. hpst.cz [hpst.cz]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. How to run an assay | アジレント [agilent.com]
- 16. benchchem.com [benchchem.com]
The Dual Role of PFKFB3: A Glycolytic Regulator in Health and a Pro-Tumorigenic Driver in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a bifunctional enzyme that plays a pivotal role in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate. It catalyzes both the synthesis and degradation of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Among the four PFKFB isoforms, PFKFB3 exhibits the highest kinase to phosphatase activity ratio, leading to a net increase in F2,6BP levels and a subsequent boost in glycolytic flux. While PFKFB3 is essential for the metabolic homeostasis of normal cells, its overexpression and hyperactivity are frequently observed in various human cancers, where it contributes to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. This metabolic reprogramming provides cancer cells with the necessary energy and building blocks for rapid proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the biological functions of PFKFB3 in both normal and cancerous cells, details key experimental protocols for its study, and presents quantitative data and signaling pathway diagrams to facilitate a deeper understanding of its complex roles.
Biological Functions of PFKFB3 in Normal Cells
In normal tissues, PFKFB3 expression is generally low but plays a crucial role in specific physiological processes. Its primary function is to fine-tune glycolytic flux in response to cellular energy demands.
-
Metabolic Regulation: PFKFB3 activity is tightly regulated by various factors, including substrate availability and post-translational modifications. For instance, under conditions of energy stress, AMP-activated protein kinase (AMPK) can phosphorylate and activate PFKFB3, thereby increasing glycolysis to restore ATP levels.
-
Cellular Processes: Beyond its role as a metabolic regulator, PFKFB3 is involved in other fundamental cellular processes in normal cells, including cell cycle progression and angiogenesis. Its activity ensures that sufficient energy and anabolic precursors are available for these energy-demanding events.
PFKFB3's Pro-Tumorigenic Functions in Cancer Cells
The upregulation of PFKFB3 is a common feature of many cancers, including those of the breast, colon, lung, pancreas, and brain.[1] This overexpression is often driven by oncogenic signaling pathways and the hypoxic tumor microenvironment. In cancer cells, PFKFB3's functions are amplified and co-opted to support various aspects of tumorigenesis.
Glycolytic Reprogramming and the Warburg Effect
The most well-characterized role of PFKFB3 in cancer is its contribution to the Warburg effect. By potently stimulating glycolysis, PFKFB3 ensures a high rate of glucose conversion to lactate (B86563), even in the presence of oxygen. This metabolic shift provides several advantages to cancer cells:
-
Rapid ATP Production: Although less efficient than oxidative phosphorylation, glycolysis provides a rapid source of ATP to meet the high energy demands of proliferating cancer cells.
-
Biosynthetic Precursors: Increased glycolytic flux shunts glucose intermediates into various biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid production, which are essential for building new biomass.
-
Redox Homeostasis: The production of lactate and the regeneration of NAD+ during glycolysis help maintain redox balance within the cancer cell, protecting it from oxidative stress.
Cell Cycle Progression and Proliferation
PFKFB3 has a direct role in promoting cell cycle progression, independent of its metabolic function in the cytoplasm.[1] Nuclear-localized PFKFB3 can influence the activity of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Specifically, PFKFB3-mediated production of F2,6BP in the nucleus can modulate the activity of CDK1, leading to the phosphorylation and subsequent degradation of the cell cycle inhibitor p27. This promotes the G1/S phase transition and drives cell proliferation.
Apoptosis Evasion
Cancer cells must overcome apoptotic signals to survive and proliferate. PFKFB3 contributes to apoptosis resistance through several mechanisms. By promoting glycolysis, it ensures a steady supply of ATP, which is required to maintain cellular integrity and inhibit the activation of apoptotic pathways. Furthermore, the anti-apoptotic protein Bcl-2 has been shown to be regulated by PFKFB3-mediated metabolic changes.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. PFKFB3 is a key player in this process. In endothelial cells, which line the blood vessels, PFKFB3-driven glycolysis is essential for proliferation and migration, two critical steps in angiogenesis. Hypoxia, a common feature of the tumor microenvironment, induces the expression of PFKFB3 through the transcription factor HIF-1α, further promoting angiogenesis.
Metastasis and Epithelial-Mesenchymal Transition (EMT)
Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. PFKFB3 has been implicated in promoting metastasis by influencing the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. Knockdown of PFKFB3 has been shown to upregulate the epithelial marker E-cadherin and downregulate mesenchymal markers such as N-cadherin and Vimentin.[2]
DNA Repair
Recent studies have uncovered a role for PFKFB3 in the DNA damage response. PFKFB3 can relocate to sites of DNA double-strand breaks and participate in homologous recombination repair, a critical pathway for maintaining genomic stability. This function may contribute to the resistance of cancer cells to DNA-damaging therapies.
Autophagy
The relationship between PFKFB3 and autophagy, a cellular self-eating process, is complex and appears to be context-dependent. Inhibition of PFKFB3 has been shown to induce autophagy as a survival mechanism in some cancer cells.[3] This suggests that combining PFKFB3 inhibitors with autophagy inhibitors could be a promising therapeutic strategy.
Quantitative Data Summary
Table 1: PFKFB3 Protein Expression in Normal vs. Cancer Tissues (Immunohistochemistry H-Score)
| Tissue Type | Normal Tissue (H-Score) | Cancer Tissue (H-Score) | Reference |
| Renal Cell Carcinoma | 72.36 ± 4.55 | 131.52 ± 5.61 | [4] |
| Gastric Cancer | Low Expression | High Expression (in 68% of cases) | [5] |
| Breast Cancer | Lower Expression | Higher Expression (especially with diabetes) | [6] |
Table 2: IC50 Values of PFKFB3 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| PFK15 | Jurkat | T-cell Leukemia | 207 nM | [7] |
| 3PO | Jurkat | T-cell Leukemia | 25 µM | [8] |
| PFK158 | Endometrial Cancer Cells | Endometrial Cancer | Varies by cell line | [7] |
| KAN0438757 | - | - | - | [9] |
| AZD6738 | - | - | - | Not specified |
Signaling Pathways Involving PFKFB3
PFKFB3 is a downstream target and an upstream regulator in several critical signaling pathways that are often dysregulated in cancer.
HIF-1α Signaling Pathway
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a potent inducer of PFKFB3 expression. The master regulator of the cellular response to hypoxia is the transcription factor HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-responsive elements (HREs) in the promoter region of target genes, including PFKFB3, leading to its transcriptional upregulation.
Caption: HIF-1α signaling pathway leading to PFKFB3 upregulation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This pathway can increase PFKFB3 expression and activity. Akt can directly phosphorylate and activate PFKFB3, while mTOR can promote its translation.
Caption: PI3K/Akt/mTOR pathway regulation of PFKFB3.
Ras/MAPK Signaling Pathway
The Ras/MAPK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Oncogenic mutations in Ras are common in cancer and lead to constitutive activation of this pathway. The Ras/MAPK pathway has been shown to upregulate PFKFB3 expression, contributing to the metabolic reprogramming of cancer cells.[6]
Caption: Ras/MAPK pathway leading to increased PFKFB3 expression.
Experimental Protocols
Western Blot for PFKFB3 Protein Detection
This protocol describes the detection of PFKFB3 protein levels in cell lysates by Western blotting.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PFKFB3
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PFKFB3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using ECL reagents and an imaging system.[10][11][12]
Caption: Western blot experimental workflow.
Immunohistochemistry (IHC) for PFKFB3 in Paraffin-Embedded Tissues
This protocol outlines the procedure for detecting PFKFB3 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide for blocking endogenous peroxidase
-
Blocking serum
-
Primary antibody against PFKFB3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in an appropriate buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific binding sites with serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PFKFB3 antibody.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.[13][14][15][16][17]
Caption: Immunohistochemistry experimental workflow.
PFKFB3 Enzyme Activity Assay
This assay measures the kinase activity of PFKFB3 by quantifying the production of ADP.
Materials:
-
Recombinant PFKFB3 enzyme
-
Kinase assay buffer (e.g., HEPES, KCl, MgCl2, DTT)
-
ATP
-
Fructose-6-phosphate (F6P)
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Enzyme Preparation: Dilute the recombinant PFKFB3 enzyme in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme solution and the test compounds (inhibitors).
-
Substrate Addition: Initiate the reaction by adding a mixture of ATP and F6P.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.[18]
Clonogenic Assay for Cell Proliferation
This assay assesses the ability of single cells to form colonies, providing a measure of cell reproductive viability after treatment with PFKFB3 inhibitors.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
PFKFB3 inhibitor
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells into 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of the PFKFB3 inhibitor.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing at least 50 cells) in each well.
Annexin V Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment with PFKFB3 inhibitors.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of PFKFB3 inhibition on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Matrigel or other basement membrane matrix
-
96-well plates
-
Endothelial cell growth medium
-
PFKFB3 inhibitor
Procedure:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence or absence of the PFKFB3 inhibitor.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as tube length and branch points.
Conclusion and Future Directions
PFKFB3 has emerged as a critical player in both normal physiology and cancer biology. Its multifaceted roles in regulating glycolysis, cell proliferation, survival, angiogenesis, and metastasis make it a highly attractive target for cancer therapy. The development of specific and potent PFKFB3 inhibitors has shown promising preclinical results, and some are currently undergoing clinical evaluation. Future research should focus on further elucidating the complex regulatory networks involving PFKFB3, identifying biomarkers to predict patient response to PFKFB3 inhibitors, and exploring rational combination therapies to overcome potential resistance mechanisms. A deeper understanding of the intricate functions of PFKFB3 will undoubtedly pave the way for novel and more effective anti-cancer strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Positive regulation of PFKFB3 by PIM2 promotes glycolysis and paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potential Oncogenic Role for PFKFB3 Overexpression in Gastric Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperglycemia induces PFKFB3 overexpression and promotes malignant phenotype of breast cancer through RAS/MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. cdn.origene.com [cdn.origene.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. protocols.io [protocols.io]
- 17. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 18. Tuning PFKFB3 Bisphosphatase Activity Through Allosteric Interference - PMC [pmc.ncbi.nlm.nih.gov]
AZ-PFKFB3-67 Quarterhydrate: A Technical Guide to a Potent and Selective PFKFB3 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PFKFB3-67 quarterhydrate is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway frequently upregulated in various pathological conditions, including cancer, inflammation, and angiogenesis.[4][5] The enzyme catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis.[4] By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the intracellular levels of F2,6BP, thereby suppressing glycolytic flux.[2] This targeted inhibition makes AZ-PFKFB3-67 a valuable chemical probe for elucidating the role of PFKFB3 in various biological processes and a potential starting point for the development of novel therapeutics.[4][6] This technical guide provides a comprehensive overview of AZ-PFKFB3-67, including its biochemical and cellular activity, detailed experimental protocols for its use, and a summary of its application in studying PFKFB3-mediated signaling pathways.
Data Presentation
Biochemical and Cellular Activity of AZ-PFKFB3-67
| Parameter | Value | Species/Cell Line | Reference |
| PFKFB3 IC50 | 11 nM | Human (recombinant) | [1][3][7] |
| 18 nM | Human (recombinant) | [2] | |
| PFKFB2 IC50 | 159 nM | Human (recombinant) | [1][3][7] |
| PFKFB1 IC50 | 1130 nM | Human (recombinant) | [1][3][7] |
| Cellular F2,6BP IC50 | 0.51 µM | Not specified | [2] |
| Effect on MCL-1 | Reduction | SU-DHL-4 and OCI-LY-1 cells | [3] |
In Vivo Efficacy of AZ-PFKFB3-67
| Model | Dosage and Administration | Effect | Reference |
| Mouse Middle Carotid Artery Occlusion (Ischemia/Reperfusion) | Not specified | Alleviated motor discoordination and brain infarct injury | [2] |
| In vivo Angiogenesis (Matrigel Plug Assay) | Not specified | Significant inhibition of angiogenesis | [2][8][9] |
Experimental Protocols
PFKFB3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a high-throughput screening campaign for PFKFB3 inhibitors and is suitable for determining the IC50 of AZ-PFKFB3-67.
Materials:
-
Recombinant human PFKFB3 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 4 mM DTT, 0.01% BSA, 0.01% Triton X-100
-
Substrates: Fructose-6-phosphate (F6P) and ATP
-
384-well plates
Procedure:
-
Prepare a serial dilution of AZ-PFKFB3-67 in DMSO.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of PFKFB3 enzyme (20 nM final concentration) in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing F6P (2 mM final concentration) and ATP (20 µM final concentration) in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol describes the determination of the binding affinity of AZ-PFKFB3-67 to PFKFB3.[8][9]
Materials:
-
Recombinant human PFKFB3
-
This compound
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Thoroughly dialyze the PFKFB3 protein against the chosen ITC buffer.
-
Prepare a solution of AZ-PFKFB3-67 in the same dialysis buffer. It is crucial that the buffer composition of the protein and the ligand are identical to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the PFKFB3 solution into the sample cell of the calorimeter.
-
Load the AZ-PFKFB3-67 solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the effect of AZ-PFKFB3-67 on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel or other basement membrane matrix
-
This compound
-
96-well plates
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of AZ-PFKFB3-67 or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures at regular intervals using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of AZ-PFKFB3-67 on the formation of new blood vessels in a living organism.
Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound
-
Mice (e.g., C57BL/6)
-
Syringes and needles
Procedure:
-
Thaw Matrigel on ice and keep it cold to prevent premature polymerization.
-
Mix the Matrigel with pro-angiogenic factors and the desired concentration of AZ-PFKFB3-67 or vehicle control.
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Process the plugs for histological analysis. This may involve fixation, embedding in paraffin, and sectioning.
-
Stain the sections with antibodies against endothelial cell markers (e.g., CD31) to visualize the blood vessels.
-
Quantify the degree of angiogenesis by measuring the microvessel density or the area of blood vessels within the Matrigel plug using microscopy and image analysis.
Mandatory Visualization
PFKFB3 Signaling Pathway in Glycolysis
Caption: PFKFB3's role in stimulating glycolysis via F2,6BP and its inhibition by AZ-PFKFB3-67.
Experimental Workflow for In Vitro Angiogenesis Assay
Caption: Step-by-step workflow for the in vitro endothelial cell tube formation assay.
Logical Relationship of PFKFB3 Inhibition and Downstream Effects
Caption: The causal chain from AZ-PFKFB3-67 to its key biological effects.
References
- 1. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 3. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. PFKFB3-Mediated Glycolysis Boosts Fibroblast Activation and Subsequent Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PFKFB3 Signaling Pathways in Angiogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Endothelial cell metabolism, particularly glycolysis, has emerged as a central regulator of angiogenesis. 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key glycolytic activator, plays a pivotal role in driving the high glycolytic rate observed in angiogenic endothelial cells. This technical guide provides a comprehensive overview of the PFKFB3 signaling pathways in angiogenesis, detailing its upstream regulators, downstream effectors, and its impact on endothelial cell function. Furthermore, this guide offers a compilation of quantitative data, detailed experimental protocols for studying PFKFB3 in angiogenesis, and visual representations of the core signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction to PFKFB3 in Angiogenesis
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1] PFKFB3 exhibits a significantly higher kinase to phosphatase activity ratio (approximately 700-fold greater), which favors the production of F2,6BP and consequently enhances glycolytic flux.[2][3][4] In endothelial cells, PFKFB3 expression is upregulated in response to various pro-angiogenic stimuli, including hypoxia and angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[2][5][6] This upregulation of PFKFB3 is critical for meeting the energetic and biosynthetic demands of endothelial cells during the highly dynamic processes of proliferation, migration, and vessel sprouting that characterize angiogenesis.[7] Inhibition or deletion of PFKFB3 in endothelial cells has been shown to suppress pathological angiogenesis in various models, including tumor growth and oxygen-induced retinopathy, highlighting its potential as a therapeutic target.[2][5]
PFKFB3 Signaling Pathways
The regulation and function of PFKFB3 in angiogenesis are governed by a complex network of upstream and downstream signaling pathways.
Upstream Regulation of PFKFB3
Several key signaling pathways converge to regulate PFKFB3 expression and activity in endothelial cells:
-
VEGF/FGF Signaling: Pro-angiogenic growth factors such as VEGF and FGF stimulate PFKFB3 expression, thereby increasing glycolytic flux to support endothelial cell migration and proliferation.[6][8]
-
Hypoxia: Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and promotes the transcription of PFKFB3, linking low oxygen levels to increased glycolysis.[9]
-
Notch Signaling: The Notch signaling pathway, which plays a crucial role in determining the "tip" versus "stalk" cell phenotype during vessel sprouting, acts as a negative regulator of PFKFB3.[6][8] Activation of Notch signaling downregulates PFKFB3 expression, thereby reducing glycolysis in stalk cells.[6][8] Conversely, inhibition of Notch signaling can lead to increased PFKFB3 expression and a more competitive tip cell phenotype.[7]
-
Hippo-YAP/TAZ Pathway: The transcriptional co-activator Yes-associated protein (YAP), a key component of the Hippo pathway, can bind to the PFKFB3 promoter in conjunction with the TEA domain transcription factor 1 (TEAD1) to drive PFKFB3 expression and promote glycolysis-dependent angiogenesis.[6][8]
-
Estrogen Signaling: 17β-estradiol (E2) can induce PFKFB3 expression through the G protein-coupled estrogen receptor 1 (GPER1), contributing to estrogen-mediated angiogenesis.[10]
Downstream Effectors of PFKFB3
PFKFB3-driven glycolysis influences a multitude of downstream processes essential for angiogenesis:
-
Increased Glycolytic Flux and ATP Production: The primary downstream effect of PFKFB3 is the enhancement of glycolysis, leading to increased ATP production to fuel energy-demanding processes like cell migration and proliferation.[2][7]
-
Lactate (B86563) Production and Signaling: Increased glycolysis results in the production and secretion of lactate. Lactate is not merely a metabolic byproduct but also acts as a signaling molecule that can promote angiogenesis by inducing the phosphorylation of protein kinase B (AKT).[2][5][6] The addition of lactate can rescue the impaired proliferation and migration observed in PFKFB3-knockdown endothelial cells.[2][5]
-
AKT Signaling: PFKFB3 activity is linked to the activation of the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and migration.[2][11] Knockdown of PFKFB3 leads to reduced levels of phosphorylated AKT (pAKT).[2]
-
Endothelial Cell Proliferation and Migration: PFKFB3 is crucial for both the proliferation of "stalk" cells and the migration of "tip" cells.[7][12] It regulates the formation of filopodia and lamellipodia, which are essential for directional cell movement.[2][7] PFKFB3 has also been shown to influence the cell cycle, with its silencing causing cells to remain in the G0 phase.[6][8]
-
Vessel Sprouting and Tip/Stalk Cell Specification: PFKFB3-driven glycolysis plays a significant role in the competitive process of tip cell selection and vessel sprouting.[6][8] High glycolytic activity in tip cells is thought to provide a competitive advantage for leading the growing vessel sprout.[7]
Quantitative Data on PFKFB3 in Angiogenesis
The following tables summarize key quantitative findings from the literature regarding the role of PFKFB3 in angiogenesis.
| Parameter | Experimental Condition | Cell Type | Quantitative Change | Reference |
| Glycolysis | PFKFB3 Knockdown | Endothelial Cells | 35% - 40% decrease | [2] |
| Endothelial Cell Proliferation | PFKFB3 Knockdown | HUVECs | 30% - 35% decrease in BrdU-positive cells | [11] |
| PFKFB3 Overexpression | HUVECs | 85% - 95% increase in BrdU-positive cells | [11] | |
| Endothelial Cell Migration (Tube Formation) | PFKFB3 Knockdown | HUVECs | 40% - 46% decrease in formed tubes | [2][11] |
| PFKFB3 Overexpression | HUVECs | 52% - 60% increase in formed tubes | [2][11] | |
| Pathological Angiogenesis (in vivo) | Endothelial-specific PFKFB3 deletion | Mouse model of oxygen-induced retinopathy | Significant suppression of neovascular growth | [2][5] |
| PFKFB3 inhibitor treatment | Mouse model of oxygen-induced retinopathy | Significant suppression of neovascular growth | [2][5] | |
| Endothelial-specific PFKFB3 deletion | Tumor-implanted mice | Slower tumor growth and reduced blood flow | [2][5] |
HUVECs: Human Umbilical Vein Endothelial Cells
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PFKFB3 in angiogenesis.
Western Blot Analysis of PFKFB3 and pAKT
This protocol describes the detection of PFKFB3 and phosphorylated AKT (pAKT) protein levels in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PFKFB3 antibody (e.g., Cell Signaling Technology #13123, D7H4Q)
-
Rabbit anti-pAKT (Ser473) antibody
-
Rabbit anti-total AKT antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture endothelial cells under desired experimental conditions (e.g., normoxia vs. hypoxia, with or without growth factor stimulation).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PFKFB3 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for pAKT, total AKT, and β-actin.
Quantitative Real-Time PCR (qPCR) for PFKFB3 mRNA
This protocol details the quantification of PFKFB3 mRNA expression in endothelial cells.
Materials:
-
Endothelial cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
qPCR primers for human PFKFB3 (e.g., OriGene HP207860 or custom-designed and validated primers)
-
qPCR primers for a housekeeping gene (e.g., 18S rRNA or GAPDH)
Procedure:
-
Culture endothelial cells under the desired experimental conditions.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for PFKFB3 or the housekeeping gene, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data using the 2-ΔΔCt method to determine the relative expression of PFKFB3 mRNA, normalized to the housekeeping gene.
Immunofluorescence Staining of PFKFB3
This protocol describes the visualization of PFKFB3 protein localization in endothelial cells.
Materials:
-
Endothelial cells cultured on glass coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-PFKFB3 antibody (e.g., Abcam ab181861)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Culture endothelial cells on glass coverslips to the desired confluency.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-PFKFB3 antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Growth factor-reduced Matrigel
-
96-well plate
-
Endothelial cell growth medium
-
Incubator (37°C, 5% CO2)
-
Microscope with a camera
Procedure:
-
Thaw the Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C.
-
Add 50 µL of cold Matrigel to each well of the pre-chilled plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells and resuspend them in the desired experimental medium.
-
Seed 1.5 x 104 cells per well onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Endothelial cells
-
96-well plate
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with the desired experimental conditions for the appropriate duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.
-
Incubate the cells with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash the cells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay assesses the directional migration of endothelial cells.
Materials:
-
Endothelial cells
-
6-well or 12-well plate
-
p200 pipette tip
-
Endothelial cell growth medium (serum-free for starvation)
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium (with or without experimental treatments).
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Quantify cell migration by measuring the closure of the scratch area over time using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., VEGF, FGF) or cells
-
Mice (e.g., C57BL/6 or immunodeficient mice)
-
Insulin syringes
-
Surgical tools
-
Formalin
-
Paraffin embedding materials
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
Procedure:
-
Mix Matrigel (kept on ice) with pro-angiogenic factors or cells.
-
Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemistry using an endothelial cell marker (e.g., CD31) to visualize the newly formed blood vessels.
-
Quantify angiogenesis by measuring the microvessel density within the Matrigel plug.
Mouse Model of Oxygen-Induced Retinopathy (OIR)
This model is used to study pathological neovascularization in the retina.
Procedure:
-
Place postnatal day 7 (P7) mouse pups and their nursing mother in a hyperoxic chamber with 75% oxygen for 5 days.
-
At P12, return the mice to normoxic (room air) conditions. This creates a relative hypoxia in the avascular retina, which stimulates neovascularization.
-
At P17, the peak of neovascularization, euthanize the mice and enucleate the eyes.
-
Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g., isolectin B4) to visualize the retinal vasculature.
-
Quantify the areas of neovascularization and vaso-obliteration using image analysis software.
Visualizations of Signaling Pathways and Workflows
PFKFB3 Signaling Pathway in Angiogenesis
Caption: PFKFB3 signaling cascade in angiogenesis.
Experimental Workflow for Studying PFKFB3 In Vitro
Caption: Workflow for in vitro analysis of PFKFB3 function.
Experimental Workflow for Studying PFKFB3 In Vivo
Caption: Workflow for in vivo analysis of PFKFB3 in angiogenesis.
Conclusion
PFKFB3 is a critical regulator of angiogenesis, acting as a central node that integrates pro-angiogenic signals with the metabolic reprogramming of endothelial cells. The PFKFB3-driven increase in glycolysis is not only essential for providing the necessary energy and building blocks for vessel growth but also initiates downstream signaling events, such as lactate-mediated AKT activation, that further promote angiogenesis. The wealth of data demonstrating the potent anti-angiogenic effects of PFKFB3 inhibition in preclinical models of cancer and ischemic retinopathies underscores its significance as a promising therapeutic target. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the intricate roles of PFKFB3 in angiogenesis and to develop novel therapeutic strategies targeting this key metabolic enzyme.
References
- 1. Anti-PFKFB3 Antibody (A92008) | Antibodies.com [antibodies.com]
- 2. PFKFB3 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. Silencing of PFKFB3 protects podocytes against high glucose-induced injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PFKFB3 (D7H4Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Ablation of endothelial Pfkfb3 protects mice from acute lung injury in LPS-induced endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PFKFB3 Connects Glycolytic Metabolism with Endothelial Dysfunction in Human and Rodent Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PFKFB3-mediated glycometabolism reprogramming modulates endothelial differentiation and angiogenic capacity of placenta-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PFKFB3 Polyclonal Antibody (PA5-67576) [thermofisher.com]
- 11. origene.com [origene.com]
- 12. biocompare.com [biocompare.com]
Preclinical Neuroprotection via PFKFB3 Inhibition: A Technical Guide to AZ-PFKFB3-67 Quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PFKFB3-67 quarterhydrate, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a promising neuroprotective agent in preclinical studies. This technical guide provides a comprehensive overview of the existing preclinical data, detailing the mechanism of action, experimental protocols, and key quantitative findings related to the neuroprotective effects of this compound. Under neuropathological conditions such as stroke, the upregulation of PFKFB3 in neurons leads to a detrimental shift in glucose metabolism, increased oxidative stress, and subsequent apoptotic cell death.[1] AZ-PFKFB3-67 offers a targeted therapeutic strategy to counteract these effects.
Mechanism of Action
In healthy neurons, the rate of glycolysis is kept low, allowing glucose to be primarily metabolized through the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for regenerating NADPH, which is essential for maintaining the cellular redox balance and protecting against oxidative stress. The enzyme PFKFB3, a key regulator of glycolysis, is normally kept at low levels in neurons through proteasomal degradation.
However, under excitotoxic conditions, such as those occurring during an ischemic stroke, PFKFB3 becomes stabilized. This leads to an overactivation of glycolysis, which in turn hampers the neuroprotective PPP, leading to redox stress and neuronal apoptosis.[2] AZ-PFKFB3-67 exerts its neuroprotective effects by selectively inhibiting PFKFB3, thereby preventing the aberrant activation of glycolysis in neurons, mitigating oxidative stress, and ultimately preventing apoptotic cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of AZ-PFKFB3-67 in the context of neuroprotection.
| Parameter | Value | Assay/Model | Reference |
| IC | 11 nM | Enzyme Activity Assay | [3] |
| IC | 159 nM | Enzyme Activity Assay | [3] |
| IC | 1130 nM | Enzyme Activity Assay | [3] |
Table 1: In Vitro Inhibitory Activity of AZ-PFKFB3-67
| Model | Treatment | Outcome Measure | Result | Reference |
| Mouse Primary Neurons | Oxygen-Glucose Deprivation/Reoxygenation + 10 nM AZ-PFKFB3-67 | Apoptotic Cell Death | Significantly reversed the enhanced cell death | [3] |
| Mouse Cortical Primary Neurons | 0.01 - 100 nM AZ-PFKFB3-67 (24h) | Toxicity | No toxicity observed | [4] |
Table 2: In Vitro Neuroprotective Efficacy of AZ-PFKFB3-67
| Animal Model | Treatment Regimen | Primary Outcome | Result | Reference |
| Male C57BL/6J Mice (tMCAO) | 30 mg/kg AZ-PFKFB3-67 (i.v.), 3 repeated retro-orbital doses over 3 days | Infarcted Brain Volume | Effectively decreased | [1] |
| Male C57BL/6J Mice (tMCAO) | 30 mg/kg AZ-PFKFB3-67 (i.v.), 3 repeated retro-orbital doses over 48h starting at reperfusion | Functional & Behavioral Recovery | Improved | [5] |
| Male C57BL/6J Mice (tMCAO) | 30 mg/kg AZ-PFKFB3-67 (i.v.), 3 repeated retro-orbital doses over 48h starting at reperfusion | Infarct Size | Smaller | [5] |
| Sham-operated Mice | 60 mg/kg AZ-PFKFB3-67 (i.v.), single dose | Safety | No signs of neurological deficit, motor discoordination, or brain injury after 24 hours | [6] |
Table 3: In Vivo Neuroprotective Efficacy of AZ-PFKFB3-67 in a Mouse Model of Ischemic Stroke
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes a common model used to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) (e.g., 3% for induction, 2% for maintenance) in a mixture of N
2:O2(70:30). -
Surgical Procedure:
-
A midline neck incision is made.
-
The external carotid artery (ECA) is isolated and ligated.
-
A silicon-coated monofilament is inserted into the ECA and advanced into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 45 minutes).
-
-
Reperfusion: The monofilament is withdrawn to allow blood flow to be restored.
-
Drug Administration: AZ-PFKFB3-67 or vehicle is administered, often intravenously (e.g., via the jugular vein or retro-orbital sinus), at the onset of reperfusion.
-
Outcome Assessment:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Functional and Behavioral Tests: A battery of tests can be used, including the open field test, vertical grid test, and neurological deficit scoring.
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol simulates ischemic conditions in cell culture.
-
Cell Culture: Mouse primary cortical neurons are cultured under standard conditions.
-
Oxygen-Glucose Deprivation: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N
2and 5% CO2) for a defined period. -
Reoxygenation: The glucose-free medium is replaced with a glucose-containing medium, and the cells are returned to normoxic conditions.
-
Treatment: AZ-PFKFB3-67 is added to the medium during the reoxygenation phase.
-
Outcome Assessment: Cell viability and apoptosis are assessed using methods such as MTT assay or TUNEL staining.
Visualizations
Signaling Pathway of PFKFB3-Mediated Neurodegeneration
Caption: PFKFB3-mediated neurodegeneration pathway and the inhibitory action of AZ-PFKFB3-67.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo neuroprotective efficacy of AZ-PFKFB3-67.
Additional Considerations
It is noteworthy that AZ-PFKFB3-67 has also been shown to inhibit angiogenesis independently of its effects on glycolysis.[7][8] While the primary focus of this guide is neuroprotection, this additional biological activity may warrant further investigation to fully understand the compound's pharmacological profile and any potential implications for its therapeutic use.
Conclusion
The preclinical data for this compound strongly support its development as a neuroprotective agent for conditions involving excitotoxicity, such as ischemic stroke. Its selective inhibition of PFKFB3 offers a targeted approach to mitigating the detrimental metabolic changes that lead to neuronal death. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile and to translate these promising preclinical findings into clinical applications.
References
- 1. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]
- 2. Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Cellular Assays with AZ-PFKFB3-67 Quarterhydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an important regulator of glycolysis.[1][2] PFKFB3 is overexpressed in numerous cancer cell types and plays a crucial role in supporting the high glycolytic rates characteristic of tumors, making it an attractive target for cancer therapy. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of AZ-PFKFB3-67 quarterhydrate.
Data Presentation
Table 1: Inhibitory Activity of AZ-PFKFB3-67
| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| PFKFB3 | 11 | Enzymatic | Recombinant Human | [1][2] |
| PFKFB2 | 159 | Enzymatic | Recombinant Human | [1][2] |
| PFKFB1 | 1130 | Enzymatic | Recombinant Human | [1][2] |
| Fructose-2,6-bisphosphate Reduction | 510 | Cell-based | A549 | [3] |
Table 2: Effects on Endothelial Cells
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Viability | HAOEC | Up to 5 µM | No significant effect on viability | [4] |
| Tube Formation | HAOEC | Not specified | Significant reduction in tube and mesh structure formation | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of AZ-PFKFB3-67. PFKFB3 is a key enzyme that produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a critical rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of AZ-PFKFB3-67 on the viability of A549 lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Sorensen's Glycine Buffer
Procedure:
-
Cell Culture:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZ-PFKFB3-67. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Sorensen's Glycine Buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Disclaimer
These protocols are intended for research use only. Please refer to the specific product data sheet for detailed handling and storage instructions. It is recommended to optimize assay conditions for different cell lines and experimental setups.
References
Application Notes and Protocols for AZ-PFKFB3-67 Quarterhydrate in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PFKFB3-67 quarterhydrate is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation and survival.[4][5][6] By inhibiting PFKFB3, AZ-PFKFB3-67 can disrupt cancer cell metabolism, leading to reduced cell proliferation, and angiogenesis.[5][7][8] These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action
PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[4][8] In cancer cells, the upregulation of PFKFB3 leads to increased F2,6BP levels, which in turn enhances glycolytic flux.[4] AZ-PFKFB3-67 selectively inhibits the kinase activity of PFKFB3, leading to a reduction in F2,6BP levels. This downregulates PFK-1 activity, thereby suppressing glycolysis and inhibiting cancer cell growth.[9] Furthermore, PFKFB3 has been implicated in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6][8] Inhibition of PFKFB3 by AZ-PFKFB3-67 has been shown to have anti-angiogenic effects.[9][10][11][12]
Data Presentation
In Vitro IC50 Values
| Enzyme | IC50 (nM) |
| PFKFB3 | 11 |
| PFKFB2 | 159 |
| PFKFB1 | 1130 |
| Data sourced from MedchemExpress.[1][3] |
In Vivo Efficacy in Mouse Xenograft Model (Hypothetical Data)
Note: The following data is illustrative. Researchers should replace this with their experimental findings.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intravenous | 1500 ± 150 | 0 |
| AZ-PFKFB3-67 | 10 mg/kg | Intravenous | 800 ± 120 | 46.7 |
| AZ-PFKFB3-67 | 25 mg/kg | Intravenous | 450 ± 90 | 70.0 |
| Positive Control | Varies | Varies | Varies | Varies |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For intravenous (i.v.) administration in mice, a common formulation is as follows:
-
Prepare a 10 mg/mL stock solution of AZ-PFKFB3-67 in DMSO.
-
To prepare the final injection solution (e.g., for a 1 mg/mL concentration), add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]
Note: The final concentration of DMSO should be kept low to avoid toxicity. Adjust volumes accordingly for different final concentrations.
Mouse Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with AZ-PFKFB3-67.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG mice), 4-6 weeks old[13]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take and growth)[14]
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)
-
Calipers for tumor measurement
-
Syringes and needles (27-30 gauge for injection)[13]
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.[13]
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[15]
-
(Optional) Mix the cell suspension with an equal volume of Matrigel.[14]
-
-
Tumor Cell Implantation:
-
Treatment with AZ-PFKFB3-67:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[13]
-
Administer AZ-PFKFB3-67 at the desired dosage (e.g., 10 mg/kg, 25 mg/kg) via the chosen route of administration (e.g., intravenous injection).
-
Administer the vehicle solution to the control group.
-
The frequency of administration will need to be determined based on the pharmacokinetic properties of the compound and the experimental design (e.g., daily, every other day).
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[13]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Visualizations
PFKFB3 Signaling Pathway in Cancer
Caption: PFKFB3 signaling pathway and its inhibition by AZ-PFKFB3-67.
Experimental Workflow for Mouse Xenograft Study
Caption: Workflow for a typical mouse xenograft study.
Logical Relationship of Study Design
Caption: Logical flow of the xenograft study design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PFKFB3 promotes proliferation, migration and angiogenesis in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PFKFB3 is involved in breast cancer proliferation, migration, invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial 6-phosphofructo-2-kinase (PFKFB3) plays a critical role in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols: Determining the IC50 of AZ-PFKFB3-67 quarterhydrate for PFKFB3
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ-PFKFB3-67 quarterhydrate is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in the regulation of glycolysis. PFKFB3 is overexpressed in various cancer cells and plays a crucial role in promoting the Warburg effect, making it an attractive target for cancer therapy. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against PFKFB3, along with relevant signaling pathway information.
Data Presentation
The inhibitory activity of this compound has been characterized against multiple isoforms of the PFKFB enzyme. The following table summarizes the quantitative data for easy comparison.
| Compound | Target | IC50 (nM) |
| This compound | PFKFB3 | 11[1][2][3][4][5][6] |
| PFKFB2 | 159[1][2][3][4][5][6] | |
| PFKFB1 | 1130[1][2][3][4][5][6] |
Full Chemical Name: (2S)-N-[4-[[3-Cyano-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide[2][7][8]
Signaling Pathways Involving PFKFB3
PFKFB3 is a critical regulator of glycolysis and is involved in several key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of PFKFB3 inhibitors.
Experimental Protocols
Protocol 1: In Vitro PFKFB3 Enzymatic Assay for IC50 Determination
This protocol describes a biochemical assay to determine the IC50 value of AZ-PFKFB3-67 against purified human recombinant PFKFB3 enzyme. The assay measures the kinase activity of PFKFB3 by quantifying the amount of ADP produced, which is then converted into a luminescent signal.
Materials:
-
Human recombinant PFKFB3 enzyme
-
This compound
-
ATP
-
Fructose-6-phosphate (F-6-P)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 200 µM KCl, 8 mM DTT, 0.02% BSA, and 0.02% Triton X-100
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Enzyme and Substrate Preparation:
-
Dilute the human recombinant PFKFB3 enzyme to a final concentration of 40 nM in the assay buffer.
-
Prepare a substrate solution containing 4 mM F-6-P and 20 µM ATP in the assay buffer.
-
-
Assay Reaction:
-
Add 1 µL of the diluted AZ-PFKFB3-67 solution to the wells of a 384-well plate.
-
Add 2 µL of the diluted PFKFB3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZ-PFKFB3-67 quarterhydrate_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
AZ-PFKFB3-67 Quarterhydrate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of AZ-PFKFB3-67 quarterhydrate, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).
This compound is a valuable tool for studying the role of PFKFB3 in various physiological and pathological processes, including cancer metabolism, angiogenesis, and inflammation. PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition can modulate cellular metabolism and downstream signaling pathways.
Solubility and Stock Solution Preparation
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in several common laboratory solvents.
Quantitative Solubility Data
| Solvent | Concentration (mM) | Concentration (mg/mL) | Source |
| DMSO | 100 | 45.55 | [1] |
| Ethanol | 100 | 45.55 | [1] |
| Acetonitrile | ≥ 21.95 | ≥ 10 | [2] |
| DMSO | 2.2 - 21.95 | 1 - 10 | [2] |
Note: Solubility data is often reported for AZ-PFKFB3-67 without specifying the quarterhydrate form. The data presented here is based on available information and should be considered applicable to the quarterhydrate form unless otherwise specified by the supplier.
Experimental Protocols: Stock Solution Preparation
1. Preparation of a 10 mM DMSO Stock Solution:
-
Materials: this compound (Molecular Weight: 460.52 g/mol - accounting for the quarterhydrate), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.61 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
2. Preparation of a 10 mM Ethanol Stock Solution:
-
Materials: this compound, 200 proof (100%) ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.61 mg of this compound.
-
Add 1 mL of 100% ethanol.
-
Vortex thoroughly to dissolve the compound.
-
Aliquot and store as described for the DMSO stock solution.
-
PFKFB3 Signaling Pathway and Inhibition by AZ-PFKFB3-67
PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. By increasing the rate of glycolysis, PFKFB3 plays a crucial role in providing energy and building blocks for rapidly proliferating cells, such as cancer cells. AZ-PFKFB3-67 selectively inhibits the kinase activity of PFKFB3, leading to a reduction in F2,6BP levels and a subsequent decrease in glycolytic flux.
References
Application Notes and Protocols: Seahorse XF Analyzer with AZ-PFKFB3-67 Quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism, specifically oxidative phosphorylation and glycolysis, by determining the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), respectively. These measurements provide critical insights into cellular bioenergetics and metabolic phenotypes.
This document provides a detailed protocol for utilizing the Seahorse XF Analyzer in conjunction with AZ-PFKFB3-67 quarterhydrate, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition can have significant effects on cellular metabolism, making it a target of interest in various research areas, including oncology and metabolic diseases.[1][2][3]
This compound: A Selective PFKFB3 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for PFKFB3.[4][5][6] The enzyme PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting step in glycolysis.[7] By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the intracellular levels of F-2,6-BP, thereby downregulating glycolytic flux.[8]
Key Characteristics of this compound:
| Property | Value | Reference |
| Target | PFKFB3 | [4][5][6] |
| IC50 (PFKFB3) | 11 nM | [4][6] |
| IC50 (PFKFB2) | 159 nM | [4][6] |
| IC50 (PFKFB1) | 1130 nM | [4][6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [5][6] |
PFKFB3 Signaling Pathway
The signaling pathway involving PFKFB3 is central to the regulation of glycolysis. Its activity is influenced by various upstream signals, including hypoxia (via HIF-1α) and growth factors.[9] Inhibition of PFKFB3 by AZ-PFKFB3-67 directly impacts this pathway, leading to a reduction in the rate of glycolysis.
Experimental Protocols
The following protocols are designed as a starting point for investigating the effects of AZ-PFKFB3-67 on cellular metabolism using the Seahorse XF Analyzer. Optimization of cell seeding density, inhibitor concentration, and incubation time is recommended for each cell line.
General Workflow
References
- 1. Inhibition of PFKFB3 suppresses osteoclastogenesis and prevents ovariectomy‐induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of PFKFB3-driven glycolysis restrains endothelial-to-mesenchymal transition and fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PFKFB3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Angiogenesis Tube Formation Assay Using AZ-PFKFB3-67 Quarterhydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of chemical compounds. This document provides a detailed protocol for utilizing the selective PFKFB3 inhibitor, AZ-PFKFB3-67 quarterhydrate, in an endothelial tube formation assay.
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a key regulatory enzyme in glycolysis.[1][2] Upregulation of PFKFB3 has been observed in stimulated endothelial cells, and it plays a crucial role in promoting endothelial cell proliferation and migration, which are key steps in angiogenesis.[3][4] AZ-PFKFB3-67 is a potent and selective inhibitor of PFKFB3, with IC50 values of 11 nM, 159 nM, and 1130 nM for PFKFB3, PFKFB2, and PFKFB1, respectively.[5][6] Studies have shown that AZ-PFKFB3-67 can inhibit angiogenesis in vitro and in vivo.[1][2] Interestingly, some research suggests that the anti-angiogenic effect of AZ-PFKFB3-67 in endothelial cells may occur independently of the inhibition of glycolysis, as it did not decrease lactate (B86563) or ATP production at effective concentrations.[1][2]
These application notes provide a comprehensive guide for researchers to investigate the anti-angiogenic properties of AZ-PFKFB3-67 using a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
PFKFB3 Signaling in Angiogenesis
PFKFB3 is a critical regulator of glycolysis and is implicated in the angiogenic process. Its expression is upregulated by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[7][8] PFKFB3-driven glycolysis is thought to be important for providing the necessary energy and biomass for endothelial cell proliferation and migration.[3] The signaling pathway involves the activation of downstream effectors such as AKT.[3][7][8] Furthermore, PFKFB3 activity can influence the balance between endothelial tip and stalk cells, a crucial aspect of vessel sprouting, and it has been shown to interact with the Notch signaling pathway.[7][8]
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P5)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Geltrex™)[9]
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution (0.05%)[10]
-
Trypsin Neutralizer Solution[9]
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure
This protocol is adapted from standard in vitro angiogenesis assay procedures.[9][11][12][13]
Day 1: Preparation of BME-Coated Plates
-
Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[10][11] All subsequent handling of BME should be done on ice using pre-cooled pipette tips and plates to prevent premature gelation.[11]
-
Place a 96-well plate on ice.
-
Carefully add 50 µL of the cold, liquid BME to each well of the 96-well plate.[10][13] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[10][14]
Day 2: Cell Seeding and Treatment
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.[12][15]
-
Wash the HUVEC monolayer with PBS and detach the cells using Trypsin-EDTA solution.[10]
-
Neutralize the trypsin with Trypsin Neutralizer Solution and centrifuge the cells.[9]
-
Resuspend the cell pellet in basal medium (e.g., EBM-2) and perform a cell count.
-
Prepare a HUVEC suspension at a concentration of 2 x 10^5 cells/mL in basal medium.[11]
-
Prepare serial dilutions of AZ-PFKFB3-67 in the basal medium to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared at the same final concentration as in the highest AZ-PFKFB3-67 treatment group.
-
Add the appropriate volume of the cell suspension (containing the inhibitor or vehicle) to each well of the BME-coated 96-well plate. A typical seeding density is 1-1.5 x 10^4 cells per well in a final volume of 100-200 µL.[10][12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[9][10][15] The optimal incubation time should be determined empirically, but robust tube formation is often observed within 4-6 hours.[9]
Day 2/3: Visualization and Quantification
-
After incubation, carefully remove the culture medium from the wells.
-
For fluorescent visualization, wash the cells gently with PBS and incubate with a fluorescent dye such as Calcein AM (e.g., 2 µg/mL) for 30 minutes at 37°C.[9][11]
-
Acquire images of the tube networks using an inverted microscope with a camera.
-
Quantify the extent of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). The following parameters are commonly measured:
-
Total tube length
-
Number of nodes/junctions
-
Number of meshes/loops
-
Total branching points
-
Experimental Workflow
Data Presentation
The quantitative data obtained from the image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of AZ-PFKFB3-67 on HUVEC Tube Formation
| Treatment Group | Concentration (nM) | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Vehicle Control | 0 (DMSO) | Value ± SD | Value ± SD | Value ± SD |
| AZ-PFKFB3-67 | 1 | Value ± SD | Value ± SD | Value ± SD |
| AZ-PFKFB3-67 | 10 | Value ± SD | Value ± SD | Value ± SD |
| AZ-PFKFB3-67 | 100 | Value ± SD | Value ± SD | Value ± SD |
| AZ-PFKFB3-67 | 1000 | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Suramin) | Concentration | Value ± SD | Value ± SD | Value ± SD |
Values should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Poor Tube Formation in Control Group | - Cells are of high passage number.- BME gel is too thin or uneven.- Cell seeding density is too low.[12] | - Use low passage HUVECs (P2-P5).- Ensure proper coating of the well with BME.- Optimize cell seeding density. |
| Cell Clumping Instead of Network Formation | - Cell seeding density is too high.[12]- Uneven cell distribution. | - Reduce the number of cells seeded.- Ensure a single-cell suspension before seeding. |
| High Background Fluorescence | - Incomplete removal of Calcein AM.- Autohydrolysis of the dye in culture medium. | - Wash cells thoroughly with PBS after staining.- Use a serum-free medium or HBSS for the staining step.[15] |
| Inconsistent Results Between Experiments | - Variation in BME lot.- Differences in cell passage number or confluency.- Inconsistent incubation times. | - Test each new lot of BME.- Standardize cell culture conditions.- Maintain consistent incubation times for all experiments. |
By following these detailed application notes and protocols, researchers can effectively evaluate the anti-angiogenic potential of AZ-PFKFB3-67 and contribute to the understanding of PFKFB3's role in angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelial PFKFB3 plays a critical role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | PFKFB3: A Potential Key to Ocular Angiogenesis [frontiersin.org]
- 8. PFKFB3: A Potential Key to Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. promocell.com [promocell.com]
- 13. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. corning.com [corning.com]
Application Notes and Protocols for In Vivo Delivery of AZ-PFKFB3-67 Quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-PFKFB3-67 quarterhydrate is a potent and highly selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in various pathological conditions, including cancer, inflammation, and ischemic injury. By inhibiting PFKFB3, AZ-PFKFB3-67 can modulate glucose metabolism, offering a promising therapeutic strategy for these diseases. These application notes provide detailed protocols for the in vivo delivery of this compound in preclinical animal models, along with relevant technical data and pathway information to guide experimental design.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided below. This data is essential for preparing appropriate formulations for in vivo administration.
| Property | Value | Reference |
| Molecular Weight | 455.51 g/mol | [2] |
| Formula | C₂₆H₂₅N₅O₃ | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at -20°C | [2] |
| IC₅₀ (PFKFB3) | 11 nM | [1] |
| IC₅₀ (PFKFB2) | 159 nM | [1] |
| IC₅₀ (PFKFB1) | 1130 nM | [1] |
PFKFB3 Signaling Pathway
The diagram below illustrates the central role of PFKFB3 in cellular metabolism and related signaling pathways. Understanding these pathways is critical for interpreting the effects of AZ-PFKFB3-67 in in vivo models.
Experimental Protocols for In Vivo Delivery
The following protocols are based on published preclinical studies using AZ-PFKFB3-67 (also referred to as AZ67) in mouse models.
Neuroprotection Model (Ischemic Stroke)
This protocol is designed to assess the neuroprotective effects of AZ-PFKFB3-67 in a transient middle cerebral artery occlusion (MCAO) mouse model.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or a formulation of DMSO, propylene (B89431) glycol, and water)
-
Male C57BL/6J mice (aged or young adults)
-
Standard surgical tools for MCAO procedure
-
TTC (2,3,5-triphenyltetrazolium chloride) solution for infarct staining
Procedure:
-
Preparation of AZ-PFKFB3-67 Formulation:
-
Dissolve AZ-PFKFB3-67 in a suitable vehicle. While a specific vehicle for intravenous injection has not been detailed in the available literature, a common approach for similar compounds involves dissolving the agent in a minimal amount of DMSO and then diluting with sterile saline or a solution like 10% DMSO, 40% propylene glycol, and 50% water. The final concentration of DMSO should be minimized to avoid toxicity.
-
Prepare a sterile solution for injection.
-
-
Animal Model:
-
Induce transient focal cerebral ischemia using the intraluminal middle cerebral artery occlusion (MCAO) model.[3]
-
-
Administration:
-
Assessment:
Quantitative Data from Preclinical Stroke Study:
| Parameter | Vehicle Control | AZ-PFKFB3-67 (60 mg/kg) | Reference |
| Infarct Volume | 43% | 27% | [4] |
| Motor Performance | ~40% | ~60% | [4] |
Toxicity Note: In a mouse model of ischemia, a single intravenous dose of 60 mg/kg AZ-PFKFB3-67 did not show any overt signs of neurological deficit, motor discoordination, or brain injury in sham-operated mice after 24 hours.[4]
Anti-Angiogenesis Model (Matrigel Plug Assay)
This protocol is designed to evaluate the anti-angiogenic potential of AZ-PFKFB3-67 in vivo.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (the study cited used a vehicle but did not specify its composition; a solution of 1.01% DMSO and 0.05% Ethanol in a buffer was used for in vitro binding assays and could be adapted).
-
Growth Factor Reduced Matrigel
-
C57BL/6 mice (6-weeks-old)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C.
-
On ice, mix the liquid Matrigel with either the vehicle (control) or AZ-PFKFB3-67 at the desired final concentration. Two doses have been reported: 0.115 mg/kg and 11.5 mg/kg body weight.
-
-
Administration:
-
Anesthetize the mice.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
-
Incubation and Analysis:
-
Allow the Matrigel plugs to remain in vivo for 14 days to allow for vascularization.
-
After 14 days, euthanize the mice and surgically excise the Matrigel plugs.
-
Process the plugs for immunohistochemistry to visualize blood vessels, for example, by staining for the endothelial cell marker CD31.
-
Quantify the degree of angiogenesis by measuring vessel density or other relevant metrics.
-
Key Findings: The in vivo Matrigel plug assay revealed that AZ67 significantly inhibited new vessel formation in C57BL/6 mice.
Conclusion
This compound is a valuable research tool for investigating the role of PFKFB3-mediated glycolysis in various disease models. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Further investigation into the pharmacokinetic and comprehensive toxicity profiles of AZ-PFKFB3-67 will be beneficial for its continued development as a potential therapeutic agent.
References
- 1. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 2. Targeting PFKFB3 provides neuroprotection in stroke models | BioWorld [bioworld.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ-PFKFB3-67 quarterhydrate off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZ-PFKFB3-67 quarterhydrate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of AZ-PFKFB3-67?
A1: AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). It displays significantly higher potency for PFKFB3 compared to other isoforms.[1][2]
Quantitative Selectivity Data for AZ-PFKFB3-67
| Target | IC50 (nM) |
| PFKFB3 | 11 |
| PFKFB2 | 159 |
| PFKFB1 | 1130 |
Q2: Are there any known off-target effects of AZ-PFKFB3-67?
A2: While AZ-PFKFB3-67 is highly selective for PFKFB3, some of its observed biological effects appear to be independent of its canonical role in glycolysis inhibition.[3][4] For instance, it has been shown to inhibit angiogenesis without decreasing lactate (B86563) or ATP levels in endothelial cells.[3][4][5] This suggests that its mechanism of action can extend beyond simply blocking glycolysis. Additionally, it has been observed to reduce levels of the anti-apoptotic protein MCL-1.[1]
Q3: How does AZ-PFKFB3-67 differ from other PFKFB3 inhibitors like 3PO and PFK15?
A3: AZ-PFKFB3-67 is considered a more specific inhibitor of PFKFB3.[3] In contrast, the widely studied inhibitor 3PO has been shown to not bind directly to PFKFB3, and its derivatives like PFK15 may also have off-target effects.[3] Studies have demonstrated that the mechanism of action of AZ-PFKFB3-67 can be distinctly different from that of 3PO-derived inhibitors in certain cancer cell lines.[6][7]
Troubleshooting Guides
Problem 1: I'm observing anti-angiogenic effects (e.g., in a tube formation assay), but I don't see a corresponding decrease in lactate production or ATP levels in my endothelial cells.
-
Possible Cause: This is a documented phenomenon with AZ-PFKFB3-67.[3][4][5] The anti-angiogenic effects of this compound can be independent of glycolysis inhibition.
-
Troubleshooting Steps:
-
Confirm Compound Activity: Verify the activity of your AZ-PFKFB3-67 stock by testing its ability to reduce cellular levels of fructose-2,6-bisphosphate (F2,6BP), the direct product of PFKFB3 activity.
-
Investigate Alternative Pathways: Consider that AZ-PFKFB3-67 may be affecting angiogenesis through pathways other than glycolysis.
-
Review the Literature: Published studies indicate that PFKFB3 can influence angiogenesis independently of its role in glycolysis.[3][4]
-
Problem 2: I am not observing the expected level of apoptosis or cell death in my cancer cell line after treatment with AZ-PFKFB3-67.
-
Possible Cause: The cytotoxic effects of AZ-PFKFB3-67 can be cell-type specific and may not solely be driven by glycolysis inhibition. While it has been shown to reduce MCL-1 levels, this effect might be partial in some cell lines.[6]
-
Troubleshooting Steps:
-
Assess MCL-1 Levels: Perform a western blot to determine if AZ-PFKFB3-67 is reducing MCL-1 protein levels in your specific cell line.
-
Titrate the Compound: Ensure you are using an appropriate concentration range. An IC50 for F2,6BP reduction in A549 cells has been reported at 0.51 µM.[5]
-
Consider Combination Therapy: The efficacy of PFKFB3 inhibitors can sometimes be enhanced when used in combination with other therapeutic agents.
-
Experimental Protocols
Measurement of Fructose-2,6-bisphosphate (F2,6BP)
This protocol is a generalized procedure and may need optimization for your specific cell type.
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with AZ-PFKFB3-67 at various concentrations for the desired duration.
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add 0.1 M NaOH to the plate and incubate on ice for 5-10 minutes to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Neutralization: Neutralize the lysate by adding an appropriate amount of 1 M acetic acid.
-
F2,6BP Assay: Use a commercially available F2,6BP colorimetric assay kit and follow the manufacturer's instructions to determine the concentration of F2,6BP in your samples.
Visualizations
Caption: PFKFB3 signaling and points of inhibition.
Caption: Experimental workflow for assessing AZ-PFKFB3-67 effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Glycolysis Inhibition Assays with AZ-PFKFB3-67
Welcome to the technical support center for AZ-PFKFB3-67. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during glycolysis inhibition assays using this potent and selective PFKFB3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AZ-PFKFB3-67 and what is its primary mechanism of action?
A1: AZ-PFKFB3-67 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1).[4][5][6] By inhibiting PFKFB3, AZ-PFKFB3-67 is expected to reduce the rate of glycolysis.
Q2: What are the expected effects of AZ-PFKFB3-67 in a typical glycolysis inhibition assay?
A2: In many cell types, particularly those with a high glycolytic rate, inhibition of PFKFB3 by AZ-PFKFB3-67 is expected to lead to a decrease in glycolytic flux. This can be measured as a reduction in lactate (B86563) production, a decrease in the extracellular acidification rate (ECAR) in a Seahorse assay, and potentially a decrease in glucose uptake.
Q3: I'm not seeing a decrease in lactate production or ECAR after treating my cells with AZ-PFKFB3-67. Is the inhibitor not working?
A3: Not necessarily. A surprising and important finding is that AZ-PFKFB3-67 can exert biological effects, such as the inhibition of angiogenesis, independently of its effect on glycolysis.[7][8][9] In some cell types, like endothelial cells, AZ-PFKFB3-67 has been shown to inhibit tube formation without a corresponding decrease in lactate production or ATP levels.[7][8][9] This suggests that the inhibitor is active, but its effects in your specific experimental context may not be directly tied to a reduction in overall glycolytic flux.
Q4: Can AZ-PFKFB3-67 affect other cellular processes besides glycolysis?
A4: Yes. PFKFB3 has been shown to have roles beyond cytoplasmic glycolysis, including involvement in cell cycle regulation within the nucleus.[4][5][6] Therefore, inhibition of PFKFB3 could potentially have effects on cell proliferation and other processes that are not immediately reflected in standard glycolysis assays.
Troubleshooting Guides
Issue 1: No significant change in ECAR in Seahorse Glycolysis Stress Test after AZ-PFKFB3-67 treatment.
This is a common unexpected result. Here’s a logical approach to troubleshooting this observation.
Caption: Troubleshooting logic for unexpected Seahorse results.
| Potential Cause | Suggested Solution |
| Cell-Type Specific Metabolism | Your cells may not be highly dependent on PFKFB3-driven glycolysis for their basal energetic needs. They might rely more on other PFKFB isoforms or alternative metabolic pathways. |
| Glycolysis-Independent Action | As documented, AZ-PFKFB3-67 can have effects unrelated to glycolysis inhibition.[7][8][9] The inhibitor may be active and engaging its target, but this is not reflected in ECAR. |
| Suboptimal Assay Conditions | Incorrect cell seeding density, issues with the assay medium pH, or problems with the Seahorse instrument can all lead to unreliable results.[10][11] |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and that fresh dilutions are made for each experiment. |
| Compensatory Metabolic Pathways | Cells may upregulate other metabolic pathways to compensate for the inhibition of glycolysis. |
Issue 2: High variability in lactate production or glucose uptake measurements between replicates.
High variability can mask the true effect of the inhibitor.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Edge Effects in Multi-well Plates | Temperature and humidity gradients can affect the outer wells of a plate. Avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[12] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of inhibitor or reagents. |
| Incomplete Washing Steps | For glucose uptake assays, incomplete washing to remove extracellular 2-deoxyglucose (2-DG) is a major source of high background and variability.[13] |
| Variable Incubation Times | Stagger the addition and removal of reagents to ensure all wells have the same incubation time for critical steps.[12] |
Signaling Pathway and Experimental Workflow Diagrams
PFKFB3 Signaling Pathway
Caption: PFKFB3's role in activating glycolysis.
General Workflow for a Glycolysis Inhibition Assay
Caption: A typical workflow for glycolysis inhibition experiments.
Detailed Experimental Protocols
Protocol 1: Colorimetric Glucose Uptake Assay
This protocol is adapted from common procedures for measuring 2-deoxyglucose (2-DG) uptake.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Wash cells twice with warm PBS.
-
Replace the culture medium with serum-free medium and incubate for 2-16 hours, depending on the cell type, to lower basal glucose uptake.[12]
-
-
Inhibitor Treatment:
-
Remove the starvation medium.
-
Add fresh serum-free medium containing the desired concentration of AZ-PFKFB3-67 or vehicle control (e.g., DMSO).
-
Incubate for the desired pre-incubation time (e.g., 1-4 hours).
-
-
Glucose Uptake:
-
Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM.
-
Incubate for 20 minutes. This time may need to be optimized.
-
-
Assay Termination and Lysis:
-
Quickly remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop uptake. Ensure complete removal of PBS after the final wash.[12]
-
Lyse the cells according to the manufacturer's instructions of your chosen glucose uptake assay kit (e.g., Abcam ab136955, Sigma-Aldrich MAK083).[14][15]
-
-
Detection:
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the readings to protein concentration in a parallel set of wells to account for any differences in cell number.
-
Protocol 2: Lactate Production Assay
This protocol measures the lactate secreted into the cell culture medium.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing AZ-PFKFB3-67 or vehicle control.
-
-
Sample Collection:
-
At desired time points (e.g., 6, 12, 24 hours), collect a small aliquot of the culture medium from each well.
-
-
Lactate Measurement:
-
Use a commercial lactate assay kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Abcam).
-
These kits typically use lactate oxidase or lactate dehydrogenase to generate a product that can be measured colorimetrically or fluorometrically.
-
Prepare a standard curve using the provided lactate standard.
-
Add the collected medium samples and standards to a new 96-well plate and follow the kit's protocol for reagent addition and incubation.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the number of cells or total protein content in each well at the end of the experiment.
-
Protocol 3: Seahorse XF Glycolysis Stress Test
This protocol outlines the key steps for using the Agilent Seahorse XF Glycolysis Stress Test Kit.
-
Instrument and Cartridge Preparation (Day before):
-
Cell Seeding (Day before):
-
Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density. Allow cells to adhere overnight in a standard CO2 incubator.
-
-
Assay Preparation (Day of):
-
Prepare the XF Glycolysis Stress Test medium (e.g., XF Base Medium supplemented with 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.[18]
-
Wash the cells with the prepared assay medium and add the final volume of medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[11]
-
Prepare and load the inhibitor (AZ-PFKFB3-67) and the stress test compounds (glucose, oligomycin, 2-DG) into the appropriate ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate and start the assay.
-
The instrument will measure basal ECAR and then sequentially inject the compounds to measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the ECAR data.
-
Normalize the data to cell number or protein content per well.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. cpu.edu.cn [cpu.edu.cn]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing AZ-PFKFB3-67 Quarterhydrate for Long-Term Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZ-PFKFB3-67 quarterhydrate?
This compound is a potent and highly selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for synthesizing fructose-2,6-bisphosphate (F2,6BP), a powerful allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the intracellular levels of F2,6BP, leading to a decrease in glycolytic flux.
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of AZ-PFKFB3-67 will vary depending on the cell type, experimental duration, and desired outcome. Based on its in vitro potency, a good starting point for dose-response experiments is a range from 1 nM to 10 µM.[4][5] For long-term experiments, it is crucial to determine the minimal effective concentration that maintains target inhibition without inducing cytotoxicity over time. A study on 3T3-L1 adipocytes utilized pulses of AZ67 over a 6-day differentiation period, suggesting its utility in multi-day experiments.[6]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[1][2] For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is low (typically below 0.5%, and ideally below 0.1%) to prevent solvent-induced artifacts.
Q4: What is the stability of AZ-PFKFB3-67 in cell culture medium?
While specific stability data for AZ-PFKFB3-67 in various cell culture media is not extensively published, the stability of small molecule inhibitors in aqueous solutions can vary.[7] Factors such as the composition of the medium, pH, and temperature can influence degradation. For long-term experiments (extending beyond 24 hours), it is advisable to replenish the inhibitor with each media change to ensure consistent activity. A detailed protocol for assessing the stability in your specific experimental setup is provided below.
Q5: Are there any known off-target effects of AZ-PFKFB3-67?
While AZ-PFKFB3-67 is highly selective for PFKFB3 over other PFKFB isoforms, some studies have reported potential off-target effects.[1][2] For instance, one study observed that AZ67 (another name for AZ-PFKFB3-67) inhibited angiogenesis in endothelial cells through a mechanism that appeared to be independent of glycolysis inhibition.[8][9] Researchers should be mindful of such possibilities and may need to incorporate appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Inhibitor Efficacy Over Time | - Compound degradation in the aqueous culture medium. - Cellular metabolism of the inhibitor. | - Replenish the inhibitor with every media change. For experiments without media changes, the stability of the compound should be determined, and the frequency of addition adjusted accordingly. - Perform a time-course experiment to assess how long the inhibitory effect is maintained after a single dose. |
| Compound Precipitation in Culture Medium | - The concentration of the inhibitor exceeds its aqueous solubility. - The final DMSO concentration is too high, causing the compound to crash out upon dilution. | - Lower the final concentration of AZ-PFKFB3-67. - Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%). - Prepare fresh dilutions from the stock solution for each experiment. |
| Observed Cellular Toxicity | - The inhibitor concentration is too high for the specific cell line. - The solvent (e.g., DMSO) concentration is toxic to the cells. - The inhibitor has off-target effects leading to cytotoxicity. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line over the intended experimental duration. - Ensure the final solvent concentration is below the toxic threshold for your cells. Always include a vehicle-only control. - Investigate potential off-target effects by using a structurally different PFKFB3 inhibitor or by rescuing the phenotype with a downstream product of the PFKFB3 pathway. |
| Inconsistent or Irreproducible Results | - Variability in compound preparation and handling. - Inconsistent cell culture conditions (e.g., cell passage number, confluency). - Degradation of the stock solution due to improper storage. | - Prepare a master mix of the inhibitor in the medium to ensure consistent concentration across all wells. - Standardize cell culture protocols and use cells within a consistent passage number range. - Aliquot stock solutions and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PFKFB3) | 11 nM | [1][2] |
| IC50 (PFKFB2) | 159 nM | [1][2] |
| IC50 (PFKFB1) | 1130 nM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2][10] |
| Solubility in Ethanol | Up to 100 mM | [2][10] |
| Non-toxic concentration in HAOECs (24h) | Up to 5 µM | |
| Non-toxic concentration in primary neurons (24h) | 0.01 - 100 nM | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of AZ-PFKFB3-67
Objective: To identify the concentration range of AZ-PFKFB3-67 that effectively inhibits PFKFB3 without causing significant cytotoxicity in the target cell line over the desired experimental duration.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of AZ-PFKFB3-67 in your complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AZ-PFKFB3-67.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 48, 72, or 96 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using a standard method such as the MTT, MTS, or LDH assay.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the concentration at which a significant decrease in viability is observed. The optimal concentration for your long-term experiments should be below this cytotoxic threshold.
Protocol 2: Assessing the Stability of AZ-PFKFB3-67 in Cell Culture Medium
Objective: To determine the stability of AZ-PFKFB3-67 in your specific cell culture medium under standard incubation conditions.
Methodology:
-
Sample Preparation: Prepare a solution of AZ-PFKFB3-67 in your complete cell culture medium (with serum, if applicable) at the final working concentration you intend to use.
-
Incubation: Place the solution in a sterile container inside a cell culture incubator (37°C, 5% CO2).
-
Time-Point Collection: At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the solution. The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and store the samples at -80°C until analysis.
-
Analytical Method: Analyze the concentration of the intact AZ-PFKFB3-67 in each sample using a sensitive analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis: Plot the percentage of the remaining inhibitor concentration against time to determine its half-life in the cell culture medium. This information will guide the frequency of media and inhibitor changes required for your long-term experiments.
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of AZ-PFKFB3-67.
Caption: Workflow for optimizing AZ-PFKFB3-67 in long-term experiments.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. bio-techne.com [bio-techne.com]
- 2. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 3. AZ67 (AZ-PFKFB3-67) | PFKFB3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
AZ-PFKFB3-67 quarterhydrate stability in cell culture media
Welcome to the technical support center for AZ-PFKFB3-67 quarterhydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this potent and selective PFKFB3 inhibitor in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3][4] PFKFB3 is a key regulatory enzyme in glycolysis, producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, AZ-PFKFB3-67 can reduce glycolytic flux in cells. This has been shown to impact various cellular processes, including proliferation, angiogenesis, and metabolic regulation.[5][6][7][8]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[1][2][3][4] For long-term stability, the solid compound should be stored at -20°C.[1][4] Stock solutions in DMSO or ethanol should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the expected stability of AZ-PFKFB3-67 in cell culture media?
A3: While specific, long-term stability data for AZ-PFKFB3-67 in various cell culture media is not extensively published, small molecule inhibitors can exhibit variable stability depending on the media components, pH, and presence of serum.[1][7] It is recommended to prepare fresh dilutions of the inhibitor in your cell culture medium for each experiment. For longer-term experiments, the stability should be empirically determined. A general protocol for assessing stability is provided below.
Q4: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors. High concentrations of the inhibitor may lead to off-target effects.[2] The solvent (e.g., DMSO) can also be toxic to cells, especially at concentrations above 0.5%.[2] It is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiments. Additionally, some cell lines may be more sensitive to the inhibition of glycolysis. A dose-response experiment is recommended to determine the optimal non-toxic concentration for your specific cell line.
Q5: My results are inconsistent between experiments. What are some common causes of variability?
A5: Inconsistent results with small molecule inhibitors can be due to several factors. Precipitation of the compound upon dilution into aqueous media is a common issue.[6][8] Ensure the final concentration does not exceed its aqueous solubility. Variability in cell density, incubation times, and reagent preparation can also contribute.[5] For kinase assays, the concentration of ATP can influence the apparent potency of an ATP-competitive inhibitor.[9]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Observation: A precipitate is visible after diluting the DMSO stock of AZ-PFKFB3-67 into the cell culture medium.
-
Possible Causes & Solutions:
-
Exceeded Aqueous Solubility: The final concentration of the inhibitor may be too high for the aqueous environment of the cell culture medium.
-
Solution: Lower the final concentration of AZ-PFKFB3-67. Perform a serial dilution to find the solubility limit in your specific medium.[6]
-
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous solution can cause the compound to crash out.
-
Solution: Perform a stepwise dilution. First, create an intermediate dilution in media or PBS before preparing the final concentration.
-
-
Media Components: Components in the media, such as high concentrations of certain salts or proteins, may reduce solubility.
-
Solution: Test the solubility in a simpler buffer like PBS to assess the impact of media components.
-
-
Issue 2: Lack of Expected Biological Effect
-
Observation: Treatment with AZ-PFKFB3-67 does not produce the anticipated downstream effects (e.g., decreased lactate (B86563) production, reduced cell proliferation).
-
Possible Causes & Solutions:
-
Compound Degradation: The inhibitor may be unstable under the experimental conditions.
-
Solution: Prepare fresh dilutions for each experiment. For critical or long-term experiments, perform a stability study using the protocol outlined below.
-
-
Sub-optimal Concentration: The concentration used may be too low to effectively inhibit PFKFB3 in your specific cell model.
-
Solution: Perform a dose-response experiment to determine the IC50 for your cell line and endpoint.
-
-
Cellular Context: The metabolic phenotype of your cells may influence their sensitivity to PFKFB3 inhibition. Cells that are less reliant on glycolysis may show a less pronounced phenotype.
-
Solution: Characterize the metabolic profile of your cells (e.g., using a Seahorse analyzer) to confirm their glycolytic dependency.
-
-
Assay-Specific Issues: For in vitro kinase assays, a high concentration of ATP can compete with an ATP-competitive inhibitor like AZ-PFKFB3-67.
-
Solution: Use an ATP concentration that is at or near the Km for PFKFB3 in your assay.[9]
-
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 455.51 g/mol | [1][2][3] |
| Formula | C₂₆H₂₅N₅O₃ | [1][3][4] |
| IC₅₀ PFKFB3 | 11 nM | [1][2][3][10] |
| IC₅₀ PFKFB2 | 159 nM | [1][2][3][10] |
| IC₅₀ PFKFB1 | 1130 nM | [1][2][3][10] |
| Solubility in DMSO | up to 100 mM | [1][2][3][4] |
| Solubility in Ethanol | up to 100 mM | [1][2][3] |
| Recommended Storage | -20°C | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of AZ-PFKFB3-67 in Cell Culture Media
This protocol provides a framework for determining the stability of AZ-PFKFB3-67 in your specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes or 24-well plates
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of AZ-PFKFB3-67 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your pre-warmed cell culture medium (with and without serum) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solutions into sterile, low-protein binding tubes or plates.
-
Time Points: Incubate the samples at 37°C. Collect aliquots at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected and processed immediately.
-
Sample Processing: At each time point, transfer an aliquot to a new tube and quench the reaction by adding a threefold excess of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining AZ-PFKFB3-67 using a validated HPLC-MS method.
-
Data Analysis: Calculate the percentage of AZ-PFKFB3-67 remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: PFKFB3 is regulated by various signaling pathways and is a key driver of glycolysis.
Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with AZ-PFKFB3-67 quarterhydrate batches
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with AZ-PFKFB3-67 quarterhydrate. The following information addresses potential inconsistencies in experimental results, particularly those arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different batches. What is the primary cause?
A1: The most likely cause of inconsistent IC50 values between batches of this compound is the variability in its hydration state. The "quarterhydrate" designation indicates that, on average, there is one water molecule for every four molecules of the inhibitor. However, the actual water content can vary from batch to batch. This variability affects the true molecular weight of the compound in each batch. If a consistent molecular weight is used for calculating concentrations across different batches, the actual molar concentration of the active inhibitor will differ, leading to shifts in the IC50 values.[1][2]
Q2: How can we account for the batch-to-batch variability in hydration?
A2: To ensure consistent and reproducible results, it is crucial to use the batch-specific molecular weight provided by the supplier on the Certificate of Analysis (CoA) or technical data sheet for each specific lot of this compound.[1][2] When preparing stock solutions, always use the molecular weight specified for the exact batch you are using to calculate the required mass for a desired molar concentration.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: AZ-PFKFB3-67 is soluble in DMSO and ethanol (B145695) up to 100 mM.[2] For long-term storage, the solid compound should be stored at -20°C.[2] Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Besides batch variability, what other factors can contribute to inconsistent results in our cellular assays?
A4: Inconsistent results can also arise from several other experimental variables. These include:
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and the health of the cells can significantly impact their response to the inhibitor.
-
Reagent Quality: Ensure the consistency of media, serum, and other reagents between experiments.
-
Assay Protocol: Strict adherence to a standardized protocol, including incubation times and final DMSO concentration, is critical for reproducibility.
-
Compound Precipitation: Visually inspect your working solutions and assay plates for any signs of compound precipitation, especially when diluting a DMSO stock into an aqueous buffer.
Troubleshooting Guide for Inconsistent Results
This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes with this compound.
Problem 1: Significant variation in IC50 values between experiments using different batches.
| Potential Cause | Recommended Solution |
| Incorrect Molecular Weight Used for Calculation | Always use the batch-specific molecular weight from the Certificate of Analysis to prepare your stock solutions. Do not use a generic molecular weight for all batches.[1][2] |
| Inaccurate Weighing of the Compound | Use a calibrated analytical balance to accurately weigh the compound. For small quantities, consider preparing a more concentrated initial stock solution to minimize weighing errors. |
| Improper Stock Solution Storage | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials. |
Problem 2: Poor reproducibility of results even within the same batch.
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | When preparing working solutions, add the DMSO stock to the aqueous medium drop-wise while vortexing to prevent precipitation. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%). |
| Inconsistent Cell Culture Practices | Maintain a consistent cell passage number for all experiments. Use a standardized cell seeding density. Regularly check for mycoplasma contamination. |
| Variability in Assay Execution | Use calibrated pipettes and ensure consistent incubation times for drug treatment and reagent addition. Prepare master mixes for reagents to minimize pipetting variability. |
| Cell Line Integrity | Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. |
Data Presentation
AZ-PFKFB3-67 Selectivity Profile
| Kinase | IC50 (nM) |
| PFKFB3 | 11[2][3] |
| PFKFB2 | 159[2][3] |
| PFKFB1 | 1130[2][3] |
Solubility of AZ-PFKFB3-67
| Solvent | Maximum Concentration |
| DMSO | 100 mM[2] |
| Ethanol | 100 mM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (note the batch-specific molecular weight from the CoA)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Retrieve the batch-specific molecular weight (MW) from the Certificate of Analysis. For this example, let's assume the batch-specific MW is 460.5 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 460.5 g/mol * (1000 mg / 1 g) = 4.605 mg
-
Carefully weigh out 4.605 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Western Blot Analysis of PFKFB3 Inhibition
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PFKFB3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of AZ-PFKFB3-67 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PFKFB3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: PFKFB3 Signaling Pathway and Inhibition by AZ-PFKFB3-67.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
How to control for cytotoxicity of AZ-PFKFB3-67 quarterhydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ-PFKFB3-67 quarterhydrate in their experiments, with a specific focus on controlling for potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the rate of glycolysis. This mechanism is of interest in cancer research, as many tumor cells exhibit upregulated glycolysis (the Warburg effect).[2] It has also been studied for its roles in angiogenesis and neuroprotection.[3][4]
Q2: Is this compound expected to be cytotoxic?
The cytotoxic potential of AZ-PFKFB3-67 is cell-type dependent and concentration-dependent. Published studies have shown a lack of cytotoxicity in certain cell types within specific concentration ranges and durations. For instance, in mouse cortical primary neurons, AZ-67 showed no toxicity in the range of 0.01 to 100 nM for 24 hours.[4] Similarly, in human aortic endothelial cells (HAOECs), concentrations up to 5 µM for 24 hours did not affect cell viability.[3] However, as with any kinase inhibitor, off-target effects or profound metabolic disruption at higher concentrations could lead to cytotoxicity. Therefore, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q3: What are the recommended storage and handling procedures for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM or 100 mM) and should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, it is important to ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for the specific cell line being used (typically less than 0.5%).
Troubleshooting Guide: Controlling for Cytotoxicity
This guide addresses common issues related to potential cytotoxicity when using this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Start with a wide range of concentrations, including those below the reported IC50 for PFKFB3 (11 nM).[1] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired biological effect without inducing significant cell death. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. | |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to metabolic inhibitors. Consider the metabolic profile of your cell line. Cells highly reliant on glycolysis may be more susceptible to PFKFB3 inhibition. | |
| Off-target effects. | At higher concentrations, AZ-PFKFB3-67 may inhibit other kinases or cellular processes. While it is selective for PFKFB3 over PFKFB1 and PFKFB2, cross-reactivity with other kinases at high concentrations cannot be ruled out.[1] If off-target effects are suspected, consider using a structurally different PFKFB3 inhibitor as a control or performing target engagement assays. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding for experiments. Inconsistent cell density can significantly impact the outcome of cytotoxicity assays. |
| Compound degradation. | Prepare fresh working dilutions of AZ-PFKFB3-67 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No biological effect observed, tempting an increase in concentration. | Suboptimal concentration. | Before increasing the concentration to potentially cytotoxic levels, confirm the activity of your compound stock. Ensure the target (PFKFB3) is expressed in your cell line. |
| Assay insensitivity. | The chosen assay may not be sensitive enough to detect subtle changes in cell viability or the specific biological effect you are measuring. Consider using a more sensitive assay or a different endpoint. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of AZ-PFKFB3-67
| Target | IC50 (nM) |
| PFKFB3 | 11[1] |
| PFKFB2 | 159[1] |
| PFKFB1 | 1130[1] |
Table 2: Reported Non-Cytotoxic Concentrations of AZ-PFKFB3-67 (as AZ67)
| Cell Type | Concentration Range | Duration | Reference |
| Mouse Cortical Primary Neurons | 0.01 - 100 nM | 24 hours | [4] |
| Human Aortic Endothelial Cells (HAOEC) | up to 5 µM | 24 hours | [3] |
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of AZ-PFKFB3-67 in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of AZ-PFKFB3-67 or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
This compound
-
Complete cell culture medium
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with lysis buffer for the last 30 minutes of incubation. Also include a "spontaneous LDH release" control (untreated cells).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Procedure: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: PFKFB3 signaling pathway and point of inhibition by AZ-PFKFB3-67.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 2. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
AZ-PFKFB3-67 quarterhydrate not inhibiting glycolysis as expected
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with AZ-PFKFB3-67 quarterhydrate, particularly its lack of glycolysis inhibition.
Troubleshooting Guide
Issue: this compound is not inhibiting glycolysis in my experiments.
If you are not observing the expected decrease in glycolysis after treating your cells with this compound, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Compound Inactivity or Degradation
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO or ethanol) at an appropriate concentration (e.g., 10 mM).[1][2] Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Confirm Compound Identity and Purity: If possible, verify the identity and purity of your compound batch using analytical methods like HPLC or mass spectrometry.
-
Use a Positive Control: Include a well-characterized glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), in your experiments to ensure your assay is working correctly.[3]
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of AZ-PFKFB3-67 for your specific cell line and assay. Start with a broad range of concentrations (e.g., 10 nM to 10 µM). The reported IC50 for PFKFB3 is 11 nM in biochemical assays, but higher concentrations may be required in cellular assays.[4]
-
Optimize Cell Seeding Density: Cell density can significantly impact metabolic measurements.[3] For Seahorse XF assays, ensure the cell density is within the linear range of the instrument and results in a basal Extracellular Acidification Rate (ECAR) that is high enough for a robust signal.[3]
-
Check Assay Media pH: For colorimetric lactate (B86563) assays, ensure the pH of your reagents, especially NAD+ solutions, is properly balanced to avoid denaturing the enzymes in the assay kit.[5] For Seahorse assays, use the recommended bicarbonate-free medium and ensure it is pre-warmed to 37°C and pH-adjusted before use.[6]
-
Potential Cause 3: Cell-Specific Metabolic Phenotype
-
Troubleshooting Steps:
-
Assess PFKFB3 Expression: Confirm that your cell line expresses PFKFB3 at a significant level. PFKFB3 expression can vary between cell types.[7] Western blotting or qPCR can be used to determine the expression level.
-
Consider Alternative Metabolic Pathways: Cells can adapt to glycolysis inhibition by upregulating other metabolic pathways, such as oxidative phosphorylation or glutaminolysis, to meet their energy demands.[6][8] Consider measuring the Oxygen Consumption Rate (OCR) alongside ECAR in a Seahorse assay to assess this possibility.
-
Investigate Isoform Selectivity: AZ-PFKFB3-67 is highly selective for PFKFB3 over other PFKFB isoforms.[4] It's possible that other isoforms (PFKFB1, PFKFB2, PFKFB4) are more dominant in your cell line's regulation of glycolysis.
-
Potential Cause 4: The Biological Role of PFKFB3 in Your System
-
Troubleshooting Steps:
-
Be Aware of Glycolysis-Independent Effects: Research has shown that AZ-PFKFB3-67 can inhibit angiogenesis in endothelial cells without affecting lactate production.[4][9][10][11] This suggests that in certain cellular contexts, the primary effect of PFKFB3 inhibition may not be a global reduction in glycolysis.
-
Confirm Target Engagement: To ensure the inhibitor is reaching its target, you can perform downstream analysis. Inhibition of PFKFB3 is expected to reduce the levels of its product, fructose-2,6-bisphosphate (F2,6BP). Measurement of F2,6BP levels can serve as a direct indicator of target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[4] PFKFB3 has a high kinase to phosphatase activity ratio, meaning it primarily synthesizes fructose-2,6-bisphosphate (F2,6BP).[12] F2,6BP is a powerful allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[12] By inhibiting PFKFB3, AZ-PFKFB3-67 is expected to decrease F2,6BP levels, leading to reduced PFK-1 activity and a subsequent inhibition of glycolytic flux.[13]
Q2: Why might AZ-PFKFB3-67 not inhibit glycolysis in my specific cell line?
A2: There are several potential reasons:
-
Cell-Type Specificity: Some studies have shown that in endothelial cells, AZ-PFKFB3-67 can inhibit angiogenesis without a corresponding decrease in lactate production, suggesting a glycolysis-independent mechanism in this cell type.[4][9][10][11]
-
Low PFKFB3 Dependence: Your cell line may not heavily rely on PFKFB3-driven glycolysis for its energy production and may utilize other PFKFB isoforms or alternative metabolic pathways.
-
Metabolic Compensation: Cells can be metabolically plastic. Upon inhibition of glycolysis, they might upregulate compensatory pathways like oxidative phosphorylation to maintain ATP levels.[6][8]
-
Experimental Conditions: As outlined in the troubleshooting guide, suboptimal inhibitor concentration, cell density, or assay conditions can lead to a lack of observable effect.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound should be stored as a solid at -20°C.[1][2] For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol (B145695) (e.g., soluble up to 100 mM).[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C.[1]
Q4: How can I verify that my glycolysis measurement assay is working correctly?
A4: To validate your glycolysis assay, you can:
-
Use a Positive Control: Treat your cells with a known glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), which inhibits hexokinase.[3]
-
Use a Negative Control: Include a vehicle-only control (e.g., DMSO) to account for any solvent effects.
-
Optimize Assay Parameters: Ensure that your cell number and the concentrations of any substrates or inhibitors are optimized for your specific cell line and assay format.[3] For Seahorse assays, performing a glycolysis stress test can provide a comprehensive profile of glycolytic function.[3][14]
Q5: Are there any known off-target effects of PFKFB3 inhibitors?
A5: While AZ-PFKFB3-67 is reported to be highly selective for PFKFB3, it is important to be aware that other, less specific PFKFB3 inhibitors have shown off-target effects. For example, the widely used inhibitor 3PO has been reported to not directly bind to PFKFB3 in some studies and may have other mechanisms of action.[4] This highlights the importance of using well-characterized and selective inhibitors like AZ-PFKFB3-67 and confirming target engagement when possible.
Quantitative Data Summary
Table 1: Inhibitory Potency of AZ-PFKFB3-67
| Target | IC50 (nM) | Reference(s) |
| PFKFB3 | 11 | [4][15] |
| PFKFB2 | 159 | [4][15] |
| PFKFB1 | 1130 | [4][15] |
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Notes | Reference(s) |
| General Cell Viability/Proliferation | 10 nM - 10 µM | Perform a dose-response curve to determine the IC50 for your specific cell line. | [1] |
| Glycolysis Assays (Seahorse, Lactate) | 10 nM - 1 µM | The effective concentration may be higher than the biochemical IC50 and should be optimized. | [16] |
| Angiogenesis Assays | 100 nM - 5 µM | Effective concentrations have been reported in this range for inhibiting tube formation in endothelial cells. | [4] |
Experimental Protocols
Protocol 1: Measuring Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer
This protocol provides a general workflow for assessing the effect of AZ-PFKFB3-67 on glycolysis using the Seahorse XF Glycolysis Stress Test.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (DMEM)
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG) (from Seahorse XF Glycolysis Stress Test Kit)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine. Adjust pH to 7.4.
-
Prepare Compound Plate: Prepare a utility plate with the compounds for injection. This will include AZ-PFKFB3-67 or vehicle, glucose, oligomycin, and 2-DG at the desired final concentrations.
-
Cell Plate Preparation:
-
Remove growth medium from the cells.
-
Wash cells once with the prepared assay medium.
-
Add the appropriate volume of assay medium containing either AZ-PFKFB3-67 or vehicle to the wells.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour before the assay.
-
-
Run the Seahorse XF Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform the assay with sequential injections of glucose, oligomycin, and 2-DG.
-
-
Data Analysis: Analyze the ECAR data to determine parameters such as glycolysis, glycolytic capacity, and glycolytic reserve. Compare the results between vehicle-treated and AZ-PFKFB3-67-treated cells.
Protocol 2: Lactate Production Assay
This protocol describes a colorimetric assay to measure lactate secreted into the cell culture medium.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phenol-red free culture medium
-
Lactate assay kit (e.g., from Sigma-Aldrich, BioAssay Systems)[17]
-
96-well plate
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of AZ-PFKFB3-67 or vehicle in fresh, phenol-red free medium.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Lactate Measurement:
-
Perform the lactate assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate dehydrogenase and a probe, followed by an incubation period.
-
Measure the absorbance or fluorescence using a plate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standards.
-
Calculate the lactate concentration in each sample based on the standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration in each well.
-
Compare the normalized lactate levels between vehicle-treated and AZ-PFKFB3-67-treated cells.
-
Visualizations
Caption: PFKFB3 signaling pathway and the inhibitory action of AZ-PFKFB3-67.
Caption: Troubleshooting workflow for unexpected results with AZ-PFKFB3-67.
Caption: Logical relationships of potential causes for lack of glycolysis inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of PFKFB3-driven glycolysis restrains endothelial-to-mesenchymal transition and fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered metabolism in cancer: insights into energy pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review of metabolic pathways activated in cancer cells as determined through isotopic labeling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PFKFB3 inhibitors and how do they work? [synapse.patsnap.com]
- 14. hpst.cz [hpst.cz]
- 15. rndsystems.com [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. bioassaysys.com [bioassaysys.com]
Potential resistance mechanisms to AZ-PFKFB3-67 quarterhydrate in cancer cells
Welcome to the technical support center for AZ-PFKFB3-67 quarterhydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Product Information
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, responsible for producing fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[4] By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the levels of F2,6BP, leading to decreased glycolytic flux.[5] This can result in reduced cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[4]
Selectivity of this compound
| Isoform | IC50 (nM) |
| PFKFB3 | 11 |
| PFKFB2 | 159 |
| PFKFB1 | 1130 |
| IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity in vitro.[1][2][3] |
Troubleshooting Unexpected Experimental Results
Q2: I am not observing a significant decrease in lactate (B86563) production in my cancer cell line after treatment with AZ-PFKFB3-67. What could be the reason?
A2: Several factors could contribute to this observation:
-
Intrinsic Resistance: The cancer cell line you are using may have intrinsic resistance to PFKFB3 inhibition. This could be due to a low reliance on glycolysis for energy production or pre-existing activation of compensatory metabolic pathways.
-
Metabolic Reprogramming: Cancer cells can adapt to glycolytic inhibition by upregulating alternative metabolic pathways to maintain energy production and biomass synthesis. One such pathway is the Pentose Phosphate Pathway (PPP), which can be upregulated to generate NADPH for antioxidant defense and nucleotide synthesis.
-
Experimental Conditions:
-
Incorrect Dosing: Ensure that the concentration of AZ-PFKFB3-67 used is appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Assay Sensitivity: The lactate assay you are using may not be sensitive enough to detect subtle changes in lactate production. Ensure your assay is properly validated and consider using a more sensitive method if necessary.
-
pH Imbalance: The pH of your reagents, particularly the NAD+ solution in many lactate assay kits, can affect enzyme activity and lead to inaccurate results.[6]
-
-
Off-Target Effects of Other Inhibitors: Some studies have reported that other PFKFB3 inhibitors, like 3PO, may have off-target effects that could influence experimental outcomes.[5] AZ67 has been shown to inhibit angiogenesis independently of glycolysis inhibition in some contexts.[5]
Q3: My cells are showing increased autophagy after treatment with AZ-PFKFB3-67. Is this an expected outcome?
A3: Yes, the induction of autophagy can be a cellular response to the metabolic stress caused by PFKFB3 inhibition.[7] Autophagy can act as a survival mechanism, allowing cancer cells to recycle intracellular components to generate nutrients and energy. This can be a potential mechanism of resistance to AZ-PFKFB3-67. If you observe increased autophagy, you may consider combining AZ-PFKFB3-67 with an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) to enhance its cytotoxic effects.
Q4: I am observing inconsistent results in my Western blot analysis for PFKFB3 or downstream signaling proteins.
A4: Western blotting can be a sensitive technique with several potential pitfalls. Here are some common issues and solutions:
-
Weak or No Signal:
-
Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.
-
Insufficient Protein Load: Ensure you are loading enough protein per well (typically 20-30 µg for whole-cell lysates).
-
Poor Protein Transfer: Verify successful transfer by staining the membrane with Ponceau S before blocking.
-
-
High Background:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Insufficient Washing: Ensure thorough washing steps between antibody incubations.
-
-
Non-specific Bands:
-
Antibody Specificity: Confirm the specificity of your primary antibody.
-
Sample Degradation: Use fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.
-
For a comprehensive guide, please refer to general Western blot troubleshooting resources.[8][9][10][11]
Potential Resistance Mechanisms
Q5: What are the potential molecular mechanisms by which cancer cells can develop resistance to AZ-PFKFB3-67?
A5: Based on studies with various PFKFB3 inhibitors, several potential resistance mechanisms have been identified:
-
Metabolic Reprogramming:
-
Upregulation of the Pentose Phosphate Pathway (PPP): Cancer cells may divert glucose flux into the PPP to generate NADPH for antioxidant defense and precursors for nucleotide biosynthesis, thereby bypassing the block in glycolysis.
-
Utilization of Alternative Fuels: Cells might switch to using alternative energy sources like fatty acids or certain amino acids to fuel mitochondrial respiration.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Constitutive activation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation, overriding the metabolic stress induced by PFKFB3 inhibition.
-
MAPK Pathway: Activation of the MAPK pathway has also been implicated in resistance to metabolic inhibitors.
-
-
Induction of Pro-Survival Mechanisms:
-
Autophagy: As mentioned earlier, autophagy can be induced as a protective response to metabolic stress, allowing cells to survive treatment.
-
-
Upregulation of Other PFKFB Isoforms: While AZ-PFKFB3-67 is selective for PFKFB3, it is possible that resistant cells could upregulate other PFKFB isoforms (e.g., PFKFB1, PFKFB2, PFKFB4) to compensate for the loss of PFKFB3 activity, although this is less likely given their lower kinase activity.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which are drug efflux pumps, is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of AZ-PFKFB3-67.
Q6: How can I experimentally investigate these potential resistance mechanisms?
A6: To investigate these mechanisms, you can perform the following experiments on your resistant cell lines compared to the parental sensitive cells:
-
Metabolic Reprogramming:
-
Seahorse XF Glycolysis Stress Test: To confirm a decrease in glycolytic function.
-
Metabolic Flux Analysis: Use 13C-labeled glucose to trace its fate and quantify the flux through glycolysis and the PPP.
-
-
Bypass Signaling Pathways:
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR, p-S6K) and MAPK (e.g., p-ERK) pathways.
-
-
Autophagy:
-
Western Blotting for LC3-II and p62: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.
-
Autophagy Flux Assays: Use lysosomal inhibitors like bafilomycin A1 or chloroquine to measure the rate of autophagic degradation.
-
-
PFKFB Isoform Expression:
-
qRT-PCR and Western Blotting: Measure the mRNA and protein levels of all four PFKFB isoforms.
-
Experimental Protocols
Protocol 1: Generation of AZ-PFKFB3-67 Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines by continuous exposure to escalating doses of the drug.[8][12][13][14][15][16][17][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Cell counting equipment
Procedure:
-
Determine the initial IC50:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of AZ-PFKFB3-67 concentrations on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a medium containing AZ-PFKFB3-67 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of AZ-PFKFB3-67 by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the next step.
-
-
Establishment of Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a significantly higher concentration of AZ-PFKFB3-67 (e.g., 10-fold the initial IC50).
-
-
Confirmation of Resistance:
-
Perform a cell viability assay on both the parental and the newly generated resistant cell line to determine the new IC50 value. A significant increase in the IC50 confirms the establishment of a resistant cell line.
-
-
Maintenance of Resistant Line:
-
Culture the resistant cell line in a medium containing a maintenance dose of AZ-PFKFB3-67 (typically the concentration they were last selected in) to maintain the resistant phenotype.
-
Protocol 2: Western Blot for Phospho-AKT (Ser473)
This protocol provides a general procedure for assessing the activation of the PI3K/AKT pathway.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
-
Protocol 3: Autophagy Flux Assay by Western Blot
This protocol measures autophagic flux by assessing the accumulation of LC3-II in the presence of a lysosomal inhibitor.[7][19][20][21]
Materials:
-
Parental and resistant cells
-
Complete culture medium
-
AZ-PFKFB3-67
-
Bafilomycin A1 (or Chloroquine)
-
Lysis buffer
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with AZ-PFKFB3-67 at the desired concentration.
-
For the last 2-4 hours of the treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include vehicle controls for both AZ-PFKFB3-67 and Bafilomycin A1.
-
-
Sample Preparation and Western Blotting:
-
Lyse the cells and perform Western blotting as described in Protocol 2.
-
Probe the membrane with antibodies against LC3B and p62.
-
-
Data Analysis:
-
Compare the levels of LC3-II in the absence and presence of Bafilomycin A1. An increase in LC3-II accumulation in the presence of Bafilomycin A1 indicates active autophagic flux.
-
A decrease in p62 levels is also indicative of increased autophagic degradation.
-
Visualizations
Caption: Mechanism of action of AZ-PFKFB3-67 in the glycolytic pathway.
Caption: Overview of potential resistance mechanisms to AZ-PFKFB3-67.
Caption: Experimental workflow for investigating resistance to AZ-PFKFB3-67.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PFKFB3 Inhibition Impairs Erlotinib-Induced Autophagy in NSCLCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. precisionbiosystems.com [precisionbiosystems.com]
- 12. Establishment of phosphatidylinositol 3-kinase inhibitor-resistant cancer cell lines and therapeutic strategies for overcoming the resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 21. researchgate.net [researchgate.net]
Mitigating the impact of serum components on AZ-PFKFB3-67 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on mitigating the impact of serum components on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is AZ-PFKFB3-67 and what is its mechanism of action?
A1: AZ-PFKFB3-67 is a potent and selective small molecule inhibitor of PFKFB3 kinase.[1][2][3] PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition can impact cellular metabolism. However, it's important to note that some of the biological effects of AZ-PFKFB3-67, such as the inhibition of angiogenesis, may occur independently of its effect on glycolysis.
Q2: What are the reported IC50 values for AZ-PFKFB3-67?
A2: The half-maximal inhibitory concentration (IC50) of AZ-PFKFB3-67 is approximately 11 nM for PFKFB3 in cell-free assays.[1][2][4] It exhibits selectivity over other PFKFB isoforms, with reported IC50 values of 159 nM for PFKFB2 and 1130 nM for PFKFB1.[1][2][4] In a cellular context, it has been shown to inhibit the formation of fructose-1,6-bisphosphate in A549 cells with an IC50 of 0.281 µM.[3]
Q3: How do serum components in cell culture media affect the activity of AZ-PFKFB3-67?
Q4: How can I determine the extent of serum protein binding for AZ-PFKFB3-67?
A4: You can perform an IC50 shift assay to quantify the impact of serum on AZ-PFKFB3-67 activity. This involves determining the IC50 value in the absence of serum and in the presence of varying concentrations of serum or purified bovine serum albumin (BSA) or human serum albumin (HSA). A significant increase in the IC50 value with increasing serum protein concentration indicates binding.
Q5: What are the best practices for preparing and storing AZ-PFKFB3-67?
A5: AZ-PFKFB3-67 is typically dissolved in a non-aqueous solvent like DMSO to create a stock solution.[4] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or colder for long-term stability. For experiments, fresh dilutions should be made in the appropriate assay buffer or cell culture medium.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in cell-based assays
| Possible Cause | Troubleshooting Step |
| Serum Protein Binding | The most likely cause is the binding of AZ-PFKFB3-67 to serum proteins, reducing its effective concentration. Perform an IC50 shift experiment by testing the inhibitor's activity in serum-free medium and medium containing different percentages of serum (e.g., 2%, 5%, 10%). This will help quantify the impact of serum. |
| Cellular Permeability | The compound may have poor permeability into the specific cell line being used. Consult literature for permeability data if available. If not, consider using a cell permeability assay. |
| Compound Degradation | The inhibitor may be unstable in the cell culture medium at 37°C over the course of the experiment. Assess the stability of AZ-PFKFB3-67 in your culture medium over time using methods like HPLC or LC-MS.[5] |
| High Cell Density | A high density of cells can increase the amount of target protein, requiring a higher concentration of the inhibitor to achieve 50% inhibition. Ensure consistent cell seeding densities across experiments. |
| Efflux Pump Activity | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell. If suspected, co-incubation with a known efflux pump inhibitor can be tested. |
Issue 2: Inconsistent or non-reproducible results
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | The inhibitor may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. Visually inspect for any precipitation. Ensure the stock solution is fully dissolved before making dilutions. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all conditions. |
| Variability in Serum Batches | Different lots of fetal bovine serum (FBS) can have varying protein compositions, leading to batch-to-batch differences in inhibitor binding. If possible, use a large batch of serum for a series of experiments or qualify new batches by re-running a standard IC50 curve. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variations in inhibitor concentrations. Ensure pipettes are calibrated and use appropriate techniques. |
| Assay Conditions | Variations in incubation time, temperature, or cell passage number can all contribute to inconsistent results. Standardize all assay parameters and maintain a consistent cell culture practice. |
Quantitative Data Summary
Table 1: In Vitro Potency of AZ-PFKFB3-67
| Target | IC50 (nM) | Assay Type |
| PFKFB3 | 11 | Cell-free |
| PFKFB2 | 159 | Cell-free |
| PFKFB1 | 1130 | Cell-free |
| Fructose-1,6-bisphosphate formation | 281 (in A549 cells) | Cell-based |
Data sourced from MedchemExpress and Cayman Chemical.[1][3][4]
Table 2: Illustrative Example of Serum-Induced IC50 Shift for Other Kinase Inhibitors
| Kinase Inhibitor | Target | IC50 (no HSA) (nM) | IC50 (with 45 mg/mL HSA) (nM) | Fold Shift |
| Dasatinib | Bcr-Abl | 0.6 | 120 | ~200 |
| Imatinib | Bcr-Abl | 318 | >10,000 | >31 |
| Erlotinib | EGFR | 2 | 1,200 | ~600 |
Note: This data is for illustrative purposes to demonstrate the potential magnitude of serum protein binding effects on kinase inhibitors and is not specific to AZ-PFKFB3-67.
Experimental Protocols
Protocol 1: Determining the IC50 Shift of AZ-PFKFB3-67 due to Serum
Objective: To quantify the effect of fetal bovine serum (FBS) on the potency of AZ-PFKFB3-67 in a cell-based assay.
Materials:
-
Target cells (e.g., a cell line known to be sensitive to PFKFB3 inhibition)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
AZ-PFKFB3-67 stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates (white or clear, depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Preparation of Inhibitor Dilutions: Prepare serial dilutions of AZ-PFKFB3-67 in both serum-free medium and complete medium containing 10% FBS. It is recommended to prepare a 2X concentrated serial dilution series.
-
Treatment:
-
For the serum-free condition, carefully aspirate the complete medium from the cells and wash once with serum-free medium. Then, add the AZ-PFKFB3-67 dilutions prepared in serum-free medium.
-
For the 10% serum condition, add the AZ-PFKFB3-67 dilutions prepared in complete medium directly to the wells containing complete medium.
-
Include vehicle controls (medium with the same final concentration of DMSO) for both conditions.
-
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement: After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control for each condition (serum-free and 10% serum).
-
Plot the normalized cell viability against the logarithm of the AZ-PFKFB3-67 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 for each condition.
-
The IC50 shift is the ratio of the IC50 in the presence of serum to the IC50 in the absence of serum.
-
Protocol 2: Mitigating Serum Interference by Using Serum-Free or Low-Serum Conditions
Objective: To perform a cell-based assay with AZ-PFKFB3-67 while minimizing the impact of serum protein binding.
Materials:
-
As in Protocol 1.
-
Complete growth medium with a lower percentage of FBS (e.g., 2% or 5%) if serum-free conditions are not tolerated by the cells.
Procedure:
-
Cell Seeding and Adhesion: Seed cells in complete medium (10% FBS) and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The following day, aspirate the complete medium and replace it with serum-free or low-serum medium. Incubate for a period of 4-24 hours. This step helps to synchronize the cells and reduces the background from serum growth factors.
-
Inhibitor Preparation: Prepare serial dilutions of AZ-PFKFB3-67 in the chosen assay medium (serum-free or low-serum).
-
Treatment: Add the inhibitor dilutions to the cells.
-
Incubation and Analysis: Follow steps 4-6 from Protocol 1.
Considerations:
-
Ensure that the chosen cell line can tolerate serum-free or low-serum conditions for the duration of the experiment. A preliminary experiment to assess cell health under these conditions is advisable.
-
If the experimental endpoint requires the presence of serum (e.g., for studying specific signaling pathways activated by serum components), this mitigation strategy may not be suitable. In such cases, the IC50 shift should be determined and taken into account when interpreting the data.
Visualizations
Caption: PFKFB3 Signaling Pathway and Point of Inhibition by AZ-PFKFB3-67.
Caption: Workflow for Assessing and Mitigating Serum Impact on AZ-PFKFB3-67 Activity.
References
Validation & Comparative
A Comparative Guide to PFKFB3 Inhibitors: AZ-PFKFB3-67, 3PO, and PFK15
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three commonly studied inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3): AZ-PFKFB3-67, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (B8050774) (3PO), and 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (B15151613) (PFK15). The information presented is collated from publicly available research data to aid in the selection of the most appropriate compound for preclinical research.
Executive Summary
PFKFB3 is a critical regulator of glycolysis, a metabolic pathway often upregulated in cancer and inflammatory diseases. Inhibition of PFKFB3 is therefore a promising therapeutic strategy. This guide compares a highly selective and potent inhibitor, AZ-PFKFB3-67, with two of the earliest and most widely used inhibitors, 3PO and its analogue PFK15. While all three compounds demonstrate anti-glycolytic and anti-proliferative effects, recent evidence raises questions about the direct molecular target of 3PO and PFK15, suggesting potential off-target effects. AZ-PFKFB3-67, however, has been shown to be a bona fide PFKFB3 inhibitor with high selectivity.
Data Presentation
In Vitro Efficacy and Potency
The following table summarizes the reported in vitro inhibitory concentrations (IC50) of the three compounds against PFKFB3 and various cancer cell lines.
| Compound | Target | IC50 (PFKFB3 Enzyme) | Cell Line Proliferation IC50 | References |
| AZ-PFKFB3-67 | PFKFB3 | 11 - 18 nM | Not widely reported | [1][2][3][4][5] |
| 3PO | PFKFB3 (disputed) | ~22.9 - 25 µM | 1.4 - 24 µM (various cell lines) | [6][7][8][9] |
| PFK15 | PFKFB3 (disputed) | ~207 nM | Varies by cell line | [10][11][12] |
Note: Recent studies suggest that 3PO and PFK15 may not directly bind to PFKFB3, and their cellular effects might be, at least in part, due to off-target activities.[13][14][15] AZ-PFKFB3-67 has been shown to directly bind to PFKFB3.[13][16]
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings | References |
| AZ-PFKFB3-67 | Mouse models | Not specified | Significant inhibition of angiogenesis. | [1][13] |
| 3PO | Lewis lung carcinoma xenografts in C57Bl/6 mice | 0.07 mg/g; i.p. daily for 14 days | Inhibited tumor growth. | [6] |
| MDA-MB231 & HL-60 xenografts in BALB/c athymic mice | 0.07 mg/g; i.p. with various schedules | Suppressed tumorigenic growth. | [6] | |
| PFK15 | Lewis lung carcinoma xenografts in syngeneic mice | 25 mg/kg i.p. | Suppressed tumor growth and metastatic spread. | [10] |
| CT26, U-87 MG, or BxPC-3 xenografts in athymic mice | 25 mg/kg every 3 days i.p. | Comparable antitumor effects to approved chemotherapeutics. | [10] |
Signaling Pathways and Experimental Workflows
PFKFB3 Signaling Pathway
The diagram below illustrates the central role of PFKFB3 in regulating glycolysis and its connection to key cellular processes. PFKFB3 is activated by various upstream signals, including hypoxia (via HIF-1α) and growth factor signaling pathways like PI3K/Akt.[17][18][19] Its product, fructose-2,6-bisphosphate (F2,6BP), is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This leads to increased glucose uptake and lactate (B86563) production, supporting rapid cell proliferation and survival, hallmarks of cancer cells (the Warburg effect).[17]
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a comprehensive workflow for comparing the efficacy of AZ-PFKFB3-67, 3PO, and PFK15. This workflow progresses from initial in vitro enzymatic and cell-based assays to more complex in vivo models.
Experimental Protocols
PFKFB3 Enzymatic Activity Assay
This protocol is designed to determine the direct inhibitory effect of the compounds on recombinant PFKFB3 enzyme activity.
Materials:
-
Recombinant human PFKFB3 protein
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP
-
Fructose-6-phosphate (F6P)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase, lactate dehydrogenase)
-
NADH
-
Test compounds (AZ-PFKFB3-67, 3PO, PFK15) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, and the coupled enzyme system with NADH.
-
Add serial dilutions of the test compounds to the wells of the microplate. Include a DMSO vehicle control.
-
Initiate the reaction by adding recombinant PFKFB3 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at room temperature. The rate of NADH oxidation is proportional to the PFKFB3 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Glucose Uptake Assay (Fluorescent Method)
This protocol measures the effect of the inhibitors on glucose uptake in live cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Glucose-free culture medium
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in the 96-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Pre-treat the cells with various concentrations of the test compounds in glucose-free medium for 1-2 hours.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Measure the fluorescence intensity using a plate reader (Ex/Em ~485/535 nm) or analyze the cells by flow cytometry.
-
Normalize the fluorescence of treated cells to the vehicle control to determine the percentage of inhibition.
Extracellular Lactate Production Assay
This colorimetric assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compounds
-
Lactate Assay Kit (commercially available)
-
96-well plate
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds for the desired duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored product.
-
Measure the absorbance at the recommended wavelength.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for tumor implantation
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, AZ-PFKFB3-67, 3PO, PFK15).
-
Administer the compounds according to the predetermined dosing schedule (e.g., intraperitoneal injection daily or on a specific schedule).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
The choice of a PFKFB3 inhibitor for research purposes requires careful consideration of its potency, selectivity, and mechanism of action. AZ-PFKFB3-67 stands out as a highly potent and selective inhibitor with confirmed direct binding to PFKFB3. While 3PO and PFK15 have been instrumental in early research and demonstrate anti-cancer effects, the ambiguity surrounding their direct target warrants caution in data interpretation and suggests the potential for off-target effects. For studies aiming to specifically dissect the role of PFKFB3, AZ-PFKFB3-67 appears to be the more suitable tool. This guide provides a framework for the comparative evaluation of these and other PFKFB3 inhibitors to facilitate informed decisions in drug discovery and development.
References
- 1. agilent.com [agilent.com]
- 2. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seahorse XF Analysis of Glycolysis and Mitochondrial Respiration [bio-protocol.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
AZ-PFKFB3-67 Quarterhydrate: A Head-to-Head Selectivity Showdown with Other PFKFB3 Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of metabolic cancer therapies, the precise targeting of enzymes like 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is paramount. This guide provides an in-depth, data-driven comparison of the selectivity profile of AZ-PFKFB3-67 quarterhydrate against other notable PFKFB3 inhibitors, offering a clear perspective on its performance and the experimental rigor behind these findings.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of PFKFB3. When compared to other well-known inhibitors such as PFK15 and 3PO, AZ-PFKFB3-67 demonstrates superior selectivity against other PFKFB isoforms. While PFK15 also shows selectivity for PFKFB3, the specificity of 3PO as a direct inhibitor of PFKFB3 has been a subject of scientific debate, with evidence suggesting potential off-target effects. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive understanding of these critical differences.
Comparative Selectivity Profiles
The inhibitory activity of AZ-PFKFB3-67 and other PFKFB3 inhibitors is summarized in the table below. The data highlights the half-maximal inhibitory concentration (IC50) against PFKFB3 and its isoforms, providing a quantitative measure of selectivity.
| Inhibitor | PFKFB3 IC50 (nM) | PFKFB2 IC50 (nM) | PFKFB1 IC50 (nM) | Fold Selectivity (PFKFB2/PFKFB3) | Fold Selectivity (PFKFB1/PFKFB3) |
| This compound | 11[1][2][3][4] | 159[1][2][3][4] | 1130[1][2][3][4] | ~14.5 | ~102.7 |
| PFK15 | 207[5] | - | - | - | - |
| 3PO | 22,900[6] | - | - | - | - |
In-Depth Inhibitor Analysis
This compound: The High-Affinity Specialist
AZ-PFKFB3-67 stands out for its potent inhibition of PFKFB3 with an IC50 of 11 nM.[1][2][3][4] More importantly, it exhibits significant selectivity over the other isoforms, being approximately 14.5-fold more selective for PFKFB3 than for PFKFB2 and over 100-fold more selective than for PFKFB1.[1][2][3][4] This high degree of selectivity is crucial for minimizing off-target effects and achieving a more focused therapeutic impact.
PFK15: A Potent, but Less Characterized, Alternative
PFK15 is another potent inhibitor of PFKFB3, with a reported IC50 of 207 nM.[5] While it is considered a selective inhibitor, comprehensive data on its activity against a wide panel of kinases, including other PFKFB isoforms, is less available in the public domain.[7] This makes a direct and complete comparison of its selectivity profile with that of AZ-PFKFB3-67 challenging. Some studies have indicated that PFK15 displays selective activity against PFKFB3 and has shown anti-tumor capabilities in various models.[8][9]
3PO: A Question of Direct Engagement
Initially identified as a PFKFB3 inhibitor, 3PO's mechanism of action has been re-evaluated.[6] Several studies now suggest that 3PO may not directly bind to and inhibit PFKFB3.[10] Instead, its anti-glycolytic effects might be a consequence of off-target activities, such as inducing intracellular acidification.[10][11] This has led to caution within the research community regarding its use as a specific tool for studying PFKFB3 function.
Signaling Pathways and Experimental Workflows
To understand the context of PFKFB3 inhibition, it is essential to visualize its role in cellular metabolism and the methods used to assess inhibitor selectivity.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. promega.com [promega.com]
- 6. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-3PO and R2-D2 | EA Forums - 4344908 [forums.ea.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming AZ-PFKFB3-67 Binding to PFKFB3: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The robust validation of target engagement is a cornerstone of drug discovery. For inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), such as AZ-PFKFB3-67, accurately quantifying the binding affinity to its target is crucial for understanding its mechanism of action and guiding further development. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the thermodynamics of binding interactions. This guide provides a comprehensive comparison of ITC with alternative methods for confirming the binding of AZ-PFKFB3-67 to PFKFB3, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Binding Assays
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | 168.01 ± 2.97 nM[1] | Kd values for other PFKFB3 inhibitors are in the nM to µM range.[2] |
| Stoichiometry (n) | 1.077 ± 0.047[1] | Typically assumed to be 1:1 for data fitting. |
| Enthalpy (ΔH) | -31.19 ± 1.08 kcal/mol[1] | Not directly measured. |
| Entropy (ΔS) | Can be calculated from Kd and ΔH | Not directly measured. |
| Association Rate (ka) | Not directly measured. | Can be determined. |
| Dissociation Rate (kd) | Not directly measured. | Can be determined. |
| Principle | Measures heat changes upon binding. | Measures changes in refractive index upon binding. |
| Format | In-solution measurement. | Immobilized ligand, analyte in solution. |
| Labeling | Label-free. | Label-free. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Detailed Methodology:
-
Protein Preparation: Recombinant human PFKFB3 is dialyzed against a suitable buffer to ensure buffer matching with the ligand solution.
-
Ligand Preparation: AZ-PFKFB3-67 is dissolved in the same dialysis buffer. Due to solubility constraints, the final solutions for both protein and ligand may contain small, matched concentrations of DMSO and ethanol (B145695) (e.g., 1.01% DMSO and 0.05% Ethanol)[1].
-
ITC Instrument Setup: A MicroCal Peaq-ITC or similar instrument is used. The reference cell is filled with degassed ultrapure water[1]. The sample cell is loaded with the PFKFB3 solution (e.g., 3.4 µM) after pre-equilibration[1]. The injection syringe is filled with the AZ-PFKFB3-67 solution (e.g., 40 µM)[1].
-
Titration: The experiment is performed at a constant temperature. The titration consists of an initial small injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 15 injections of 2.5 µL)[1].
-
Data Analysis: The raw data, a thermogram showing heat changes after each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and binding enthalpy (ΔH)[1].
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It is a powerful tool for determining binding kinetics (association and dissociation rates) and affinity.
Experimental Workflow:
Detailed Methodology:
-
Ligand Immobilization: Recombinant PFKFB3 is immobilized on a sensor chip (e.g., CM5 chip) using standard amine-coupling chemistry. The protein is diluted in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.0) to a concentration of approximately 17.5 µg/mL[2].
-
Analyte Preparation: AZ-PFKFB3-67 is dissolved in a suitable running buffer (e.g., HBS-EP buffer) containing a small percentage of DMSO (e.g., 0.25%) to create a dilution series with concentrations ranging from approximately 0.1 to 25 µM[2].
-
SPR Measurement: The experiment is performed on an SPR instrument like a Biacore 8K. The serially diluted AZ-PFKFB3-67 is injected over the flow cell containing the immobilized PFKFB3. The change in resonance units (RU) is monitored in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka)[2].
PFKFB3 Signaling Pathway Context
PFKFB3 plays a crucial role in regulating glycolysis, a key metabolic pathway for energy production. Its activity is central to various cellular processes, including those in cancer cells and endothelial cells during angiogenesis.
References
Cross-Validation of AZ-PFKFB3-67 Effects with PFKFB3 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the function of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3): the small molecule inhibitor AZ-PFKFB3-67 and siRNA-mediated gene knockdown. This cross-validation is essential for researchers aiming to accurately interpret experimental results and for professionals in drug development assessing the therapeutic potential of targeting PFKFB3.
Introduction to PFKFB3 and its Inhibition
PFKFB3 is a crucial enzyme in the regulation of glycolysis, the metabolic pathway that converts glucose into pyruvate. It synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[1] Due to its role in promoting a high glycolytic rate, PFKFB3 is implicated in various pathological conditions, including cancer, inflammation, and angiogenesis, making it an attractive therapeutic target.[2][3]
Two primary approaches to inhibit PFKFB3 function in a research setting are:
-
Pharmacological Inhibition: Using small molecule inhibitors like AZ-PFKFB3-67 that directly target the enzyme's activity.
-
Genetic Inhibition: Employing techniques like small interfering RNA (siRNA) to degrade PFKFB3 mRNA, thereby preventing its translation into protein.
This guide will compare the reported effects of both methods on key cellular processes, provide detailed experimental protocols for their validation, and illustrate the underlying signaling pathways.
Comparative Efficacy: AZ-PFKFB3-67 vs. PFKFB3 siRNA
While direct head-to-head comparative studies with quantitative data in the same experimental system are limited, we can synthesize a comparison from various reports. It is crucial to note that the effects can be cell-type and context-dependent.
Effects on Glycolysis
| Parameter | AZ-PFKFB3-67 | PFKFB3 siRNA Knockdown |
| Mechanism | Potent and selective inhibitor of PFKFB3 kinase activity.[4] | Post-transcriptional gene silencing, leading to reduced PFKFB3 protein levels.[1] |
| Fructose-2,6-bisphosphate (F2,6BP) Levels | Reported to decrease F2,6BP levels. | Markedly reduces the production of F2,6BP.[5] |
| Lactate (B86563) Production / Extracellular Acidification Rate (ECAR) | Some studies report no significant decrease in lactate production in certain cell types (e.g., endothelial cells), suggesting glycolysis-independent effects.[6] Other studies show inhibition of glycolysis. | Consistently shown to decrease lactate production and ECAR, indicating reduced glycolytic flux.[7] |
| Glucose Uptake | Can lead to reduced glucose uptake. | Shown to decrease glucose uptake.[7] |
Effects on Cell Viability and Proliferation
| Parameter | AZ-PFKFB3-67 | PFKFB3 siRNA Knockdown |
| Cell Viability | Can reduce cell viability, though effects may be independent of glycolysis inhibition in some contexts.[6] | Shown to reduce cell viability and metabolic activity in a time-dependent manner.[7][8] |
| Cell Proliferation | Can inhibit cell proliferation. | Consistently shown to suppress cell proliferation.[2][5] |
| Cell Cycle | Can induce cell cycle arrest. | Induces cell cycle arrest, often at the G1/S transition.[5] |
Effects on Apoptosis
| Parameter | AZ-PFKFB3-67 | PFKFB3 siRNA Knockdown |
| Induction of Apoptosis | Can induce apoptosis. | Shown to increase the population of apoptotic cells.[5][7] |
| Mechanism | May involve reduction of anti-apoptotic proteins like MCL-1.[4] | Can be mediated by the stabilization of p27, a cell cycle inhibitor and apoptosis activator.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
PFKFB3 siRNA Knockdown
Objective: To reduce the expression of PFKFB3 protein in cultured cells.
Materials:
-
PFKFB3-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I reduced serum medium.
-
Appropriate cell culture medium and plates.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Validation: Assess the knockdown efficiency by Western blot analysis of PFKFB3 protein levels.
AZ-PFKFB3-67 Treatment
Objective: To inhibit the kinase activity of PFKFB3 in cultured cells.
Materials:
-
AZ-PFKFB3-67 (stock solution typically prepared in DMSO).
-
Appropriate cell culture medium and plates.
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Compound Preparation: Prepare a series of dilutions of AZ-PFKFB3-67 in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of AZ-PFKFB3-67 or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Proceed with the relevant cellular assays.
Glycolysis Assessment (Seahorse XF ECAR Assay)
Objective: To measure the rate of glycolysis by monitoring the extracellular acidification rate (ECAR).
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges).
-
Seahorse XF Base Medium supplemented with L-glutamine.
-
Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and replace with fresh assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Loading: Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-DG to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification, respectively.
-
Seahorse Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.
-
Data Analysis: Analyze the ECAR measurements to determine the key parameters of glycolytic function.
Cell Viability (MTT Assay)
Objective: To assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Protocol:
-
Cell Treatment: Seed and treat cells with AZ-PFKFB3-67 or transfect with PFKFB3 siRNA in a 96-well plate as described above.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Western Blot for PFKFB3 Expression
Objective: To quantify the protein levels of PFKFB3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against PFKFB3 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Lysis: Lyse the treated or transfected cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PFKFB3 signal to the loading control.
Conclusion
Both AZ-PFKFB3-67 and PFKFB3 siRNA are valuable tools for studying the function of PFKFB3. While siRNA provides a high degree of specificity by directly targeting the gene product, pharmacological inhibitors like AZ-PFKFB3-67 offer advantages in terms of ease of use, dose-dependent effects, and potential for in vivo applications. However, the potential for off-target effects with small molecule inhibitors and the transient nature of siRNA knockdown should always be considered.
Interestingly, some studies suggest that AZ-PFKFB3-67 may exert effects, such as the inhibition of angiogenesis, independently of its impact on glycolysis.[6] This highlights the importance of cross-validating findings with both pharmacological and genetic approaches to fully elucidate the roles of PFKFB3 in various cellular processes. By employing the comparative data and detailed protocols provided in this guide, researchers can more robustly investigate the multifaceted functions of PFKFB3 and its potential as a therapeutic target.
References
- 1. moodle.is.ed.ac.uk [moodle.is.ed.ac.uk]
- 2. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of PFKFB3-driven glycolysis restrains endothelial-to-mesenchymal transition and fibrotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-Phosphofructo-2-kinase (PFKFB3) promotes cell cycle progression and suppresses apoptosis via Cdk1-mediated phosphorylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition [mdpi.com]
- 7. Silencing of PFKFB3 protects podocytes against high glucose-induced injury by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic adaptation to acute metabolic stress via PFKFB3 upregulation in rodent beta cells [frontiersin.org]
Head-to-Head Comparison of PFKFB3 Inhibitors in Angiogenesis Models: AZ-PFKFB3-67 vs. PFK158
A detailed analysis for researchers, scientists, and drug development professionals.
The burgeoning field of immuno-oncology and the continued effort to understand tumor microenvironments have highlighted cellular metabolism as a critical nexus in disease progression. One enzyme that has garnered significant attention is 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis. Its role in promoting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—has made it a prime target for therapeutic intervention. Among the cadre of small molecule inhibitors developed to target PFKFB3, AZ-PFKFB3-67 and PFK158 have emerged as prominent research tools. This guide provides an objective, data-driven comparison of these two compounds in various angiogenesis models, offering insights into their mechanisms of action and efficacy.
At a Glance: Key Differences
| Feature | AZ-PFKFB3-67 (AZ67) | PFK158 |
| Primary Target | Potent and selective inhibitor of PFKFB3 enzymatic activity. | Marketed as a PFKFB3 inhibitor, but evidence suggests it does not inhibit PFKFB3 enzymatic activity directly.[1][2] Its anti-angiogenic effects may be mediated through off-target or indirect mechanisms. |
| Mechanism of Action | Inhibits angiogenesis independently of glycolysis, without affecting endothelial cell proliferation or migration.[1] | Reported to inhibit glycolysis, leading to reduced endothelial cell proliferation and migration.[3] |
| Selectivity | High selectivity for PFKFB3 over other PFKFB isoforms. | Specificity is debated due to the lack of direct enzymatic inhibition of PFKFB3. |
| In Vitro Efficacy | Potently inhibits endothelial tube formation. | Inhibits endothelial cell proliferation, migration, and tube formation. |
| In Vivo Efficacy | Demonstrates significant inhibition of angiogenesis in Matrigel plug assays at low doses.[1] | Shows anti-tumor and anti-angiogenic effects in preclinical models, and has entered Phase I clinical trials.[3] |
Mechanism of Action: A Tale of Two Inhibitors
A crucial distinction between AZ-PFKFB3-67 and PFK158 lies in their direct interaction with the PFKFB3 enzyme. Isothermal titration calorimetry has confirmed that AZ-PFKFB3-67 directly binds to PFKFB3.[1] In stark contrast, studies utilizing enzymatic assays have shown that PFK158 has no effect on PFKFB3 enzymatic activity.[1][2] This finding suggests that while PFK158 and its analogs like PFK15 are often cited as PFKFB3 inhibitors, their biological effects may stem from mechanisms independent of direct PFKFB3 catalytic inhibition.
AZ-PFKFB3-67 presents a novel mechanism for an anti-angiogenic agent, demonstrating an ability to disrupt vessel formation without impacting glycolysis or the fundamental endothelial cell processes of proliferation and migration.[1] This suggests a more nuanced role for PFKFB3 in the structural aspects of angiogenesis beyond its metabolic functions.
Conversely, the anti-angiogenic effects of PFK158 and the closely related compound PFK15 are consistently attributed to the inhibition of glycolysis. This metabolic disruption is reported to starve endothelial cells of the energy required for proliferation and migration, thereby impeding the formation of new blood vessels.[4][5][6]
Performance in In Vitro Angiogenesis Models
In vitro assays are fundamental for dissecting the specific effects of compounds on endothelial cell behavior. Here's a summary of the reported performance of AZ-PFKFB3-67 and PFK158 in key in vitro angiogenesis models.
| In Vitro Assay | AZ-PFKFB3-67 (AZ67) | PFK158 / PFK15 |
| Endothelial Cell Proliferation | No significant inhibition observed.[1] | PFK15, a close analog of PFK158, inhibits HUVEC proliferation with an IC50 of 2.6 µM.[4][7] |
| Endothelial Cell Migration | No significant inhibition in scratch wound assays.[1] | PFK15 significantly reduces HUVEC migration at concentrations of 5 µM and 10 µM.[6][7] |
| Endothelial Tube Formation | Potently inhibits tube and mesh-like structure formation on Matrigel.[1] | PFK158 is reported to inhibit endothelial tube formation, consistent with its anti-angiogenic profile. |
Performance in In Vivo Angiogenesis Models
In vivo models provide a more complex physiological environment to assess the overall anti-angiogenic potential of a compound.
| In Vivo Assay | AZ-PFKFB3-67 (AZ67) | PFK158 |
| Matrigel Plug Assay | Significantly inhibits new blood vessel formation in C57BL/6 mice at doses as low as 115 µg/kg.[1] | PFK158 has been shown to reduce intraplaque angiogenesis in a murine model of venous bypass grafting.[8] |
| Tumor Angiogenesis Models | Not explicitly detailed in the provided search results. | In preclinical tumor models, PFK158 demonstrates anti-tumor activity, which is partly attributed to its anti-angiogenic effects.[3] It has advanced to Phase I clinical trials for advanced solid malignancies.[3] |
PFKFB3 Signaling in Angiogenesis
The regulation of angiogenesis by PFKFB3 is integrated into a complex network of signaling pathways. Pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) can upregulate PFKFB3 expression, while the Notch signaling pathway, which is crucial for determining endothelial cell fate (tip vs. stalk cells), can be modulated by PFKFB3-driven glycolysis.
PFKFB3 signaling in angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-angiogenic properties of AZ-PFKFB3-67 and PFK158.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are harvested and resuspended in a basal medium containing the test compound (AZ-PFKFB3-67 or PFK158) at various concentrations.
-
Incubation: The cell suspension is added to the Matrigel-coated wells and incubated at 37°C for 4-18 hours.
-
Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and number of loops are measured using imaging software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel.
-
Preparation: Matrigel, kept on ice to remain in a liquid state, is mixed with a pro-angiogenic factor (e.g., VEGF or FGF-2) and the test compound (AZ-PFKFB3-67 or PFK158) or vehicle control.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation: The mice are monitored for a period of 7-21 days, during which blood vessels from the host vasculature infiltrate the Matrigel plug.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (as an indicator of blood perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a potential anti-angiogenic compound.
Workflow for anti-angiogenic drug screening.
Conclusion
AZ-PFKFB3-67 and PFK158 both demonstrate anti-angiogenic properties, but their underlying mechanisms appear to be distinct. AZ-PFKFB3-67 is a potent and selective inhibitor of PFKFB3 that disrupts angiogenesis through a novel, glycolysis-independent pathway that does not affect endothelial cell proliferation or migration. This unique mode of action makes it a valuable tool for dissecting the non-metabolic roles of PFKFB3 in vessel formation and a potential lead for therapies with a different side-effect profile.
PFK158, while widely cited as a PFKFB3 inhibitor, appears to exert its anti-angiogenic effects through mechanisms that do not involve direct enzymatic inhibition of PFKFB3. Its ability to inhibit endothelial cell proliferation and migration, likely through metabolic modulation, has positioned it as a compound of interest in oncology, as evidenced by its progression into clinical trials.
For researchers investigating the direct role of PFKFB3 enzymatic activity in angiogenesis, AZ-PFKFB3-67 is the more appropriate tool. For those exploring the broader consequences of metabolic modulation on angiogenesis, PFK158 remains a relevant, albeit less specific, compound. The contrasting profiles of these two inhibitors underscore the complexity of targeting metabolic pathways in disease and highlight the importance of rigorous mechanistic validation in drug development.
References
- 1. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PFKFB3: A Potential Key to Ocular Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation | MDPI [mdpi.com]
- 5. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PFKFB3 gene deletion in endothelial cells inhibits intraplaque angiogenesis and lesion formation in a murine model of venous bypass grafting - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AZ-PFKFB3-67 Against Other Metabolic Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational inhibitor AZ-PFKFB3-67 against other metabolic kinases, focusing on its specificity and performance as evidenced by experimental data. The information presented herein is intended to assist researchers in evaluating the suitability of AZ-PFKFB3-67 for their studies.
Introduction to AZ-PFKFB3-67
AZ-PFKFB3-67 is a potent and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1][2] PFKFB3 is a key regulatory enzyme in glycolysis, catalyzing the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). By inhibiting PFKFB3, AZ-PFKFB3-67 effectively reduces the rate of glycolysis, a pathway often upregulated in various pathological conditions, including cancer and inflammatory diseases.
Specificity Profile of AZ-PFKFB3-67
The utility of a chemical probe is intrinsically linked to its specificity. To this end, the inhibitory activity of AZ-PFKFB3-67 has been characterized against its closely related isoforms, PFKFB1 and PFKFB2.
Comparison Against PFKFB Isoforms
Experimental data demonstrates that AZ-PFKFB3-67 exhibits a high degree of selectivity for PFKFB3 over other PFKFB isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) | Selectivity (Fold vs. PFKFB3) |
| PFKFB3 | 11 | 1 |
| PFKFB2 | 159 | ~14.5 |
| PFKFB1 | 1130 | ~102.7 |
Data sourced from multiple suppliers and publications.[3][4][5][6][7][8]
This high selectivity is a critical attribute, as off-target inhibition of other PFKFB isoforms could lead to unintended biological consequences.
Activity Against a Broader Panel of Metabolic Kinases
While comprehensive data from a full kinome scan against a wide array of metabolic kinases is not publicly available, the existing literature suggests a high degree of selectivity for PFKFB3. Some studies have noted that observed effects of AZ-PFKFB3-67 on angiogenesis may be independent of glycolysis inhibition, hinting at potential off-target activities, though these have not been fully elucidated in the context of direct inhibition of other metabolic kinases.[9][10] Further independent profiling would be beneficial to fully delineate its activity across the metabolic kinome.
Signaling Pathway and Experimental Workflow
To understand the context of AZ-PFKFB3-67's action, it is important to visualize the PFKFB3 signaling pathway and the experimental workflow used to assess its specificity.
PFKFB3 Signaling Pathway
PFKFB3 is a critical regulator of glycolytic flux. Its product, F-2,6-BP, allosterically activates PFK-1, a key rate-limiting enzyme in glycolysis. This pathway is downstream of several major signaling cascades, including growth factor and stress-activated pathways.
Experimental Workflow for Kinase Specificity Assessment
The specificity of kinase inhibitors like AZ-PFKFB3-67 is typically assessed through a systematic workflow involving biochemical assays.
Experimental Protocols
A detailed understanding of the methodologies used to generate specificity data is crucial for its interpretation. Below are representative protocols for key experiments.
In Vitro PFKFB3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PFKFB3 enzyme
-
AZ-PFKFB3-67
-
Fructose-6-phosphate (F6P)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of AZ-PFKFB3-67 in kinase reaction buffer.
-
Prepare a solution of PFKFB3 enzyme in kinase reaction buffer.
-
Prepare a substrate solution containing F6P and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the serially diluted AZ-PFKFB3-67 or vehicle control (e.g., DMSO).
-
Add the PFKFB3 enzyme solution to each well.
-
Initiate the reaction by adding the F6P/ATP substrate solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of AZ-PFKFB3-67 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Kinase Selectivity Profiling
To assess the broader selectivity of an inhibitor, a similar assay format is employed but with a large panel of purified kinases.
Procedure:
-
A high-throughput screen is performed using a single high concentration of the inhibitor (e.g., 1-10 µM) against a large panel of kinases (e.g., >400).
-
The percentage of inhibition is determined for each kinase.
-
For any kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value, as described in the protocol above.
-
The selectivity is then calculated by comparing the IC50 value for the primary target (PFKFB3) to the IC50 values for any identified off-target kinases.
Conclusion
AZ-PFKFB3-67 is a highly potent and selective inhibitor of PFKFB3, demonstrating significant selectivity over its closely related isoforms, PFKFB1 and PFKFB2. This makes it a valuable tool for studying the role of PFKFB3 in various biological processes. While its activity against a broader panel of metabolic kinases has not been extensively published, its high selectivity within the PFKFB family suggests a promising profile. Researchers should, however, consider the possibility of uncharacterized off-target effects, particularly when interpreting phenotypic data, and are encouraged to perform their own selectivity profiling for their specific model system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
AZ-PFKFB3-67: A Novel PFKFB3 Inhibitor with Potent Anti-Angiogenic Activity
For Immediate Release
This guide provides a comprehensive analysis of the in vivo anti-tumor activity of AZ-PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). We present a comparative overview of its performance against other known PFKFB3 inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.
Comparative Analysis of In Vivo Anti-Tumor Activity
AZ-PFKFB3-67 has demonstrated significant in vivo efficacy by inhibiting angiogenesis, a critical process for tumor growth and metastasis.[1][2][3] While direct comparative in vivo studies measuring tumor volume reduction by AZ-PFKFB3-67 are not yet publicly available, its potent anti-angiogenic profile provides a strong rationale for its anti-tumor potential.
For a comprehensive evaluation, the following table summarizes the available in vivo data for AZ-PFKFB3-67 and compares it with other well-characterized PFKFB3 inhibitors.
| Inhibitor | Cancer Model | Animal Model | Dosage & Administration | Key Findings |
| AZ-PFKFB3-67 | Angiogenesis Model (Matrigel Plug) | C57BL/6 Mice | 115 µg/kg (in Matrigel) | Significant inhibition of new vessel formation.[2] |
| PFK15 | Gastric Cancer Xenograft (MKN45) | Nude Mice | 25 mg/kg, i.p., every 3 days | Significant inhibition of tumor volume and weight (56.10% inhibition rate).[4][5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | Nude Mice | 10 mg/kg and 20 mg/kg, i.p., every other day | Dose-dependent suppression of tumor growth.[6] | |
| Lewis Lung Carcinoma, Colon (CT26), Glioblastoma (U-87 MG), Pancreatic (BxPC-3) Xenografts | Syngeneic and Athymic Mice | 25 mg/kg, i.p. | Suppressed tumor growth and glucose metabolism.[7][8] | |
| PFK158 | Gynecologic Cancer Xenograft (HeyA8MDR) | Female Athymic Nude Mice | 15 mg/kg, i.p., once a week | In combination with carboplatin, significantly enhanced antitumor activity.[9] |
| Small Cell Lung Cancer (SCLC) Xenograft (H446) | Nude Mice | 25 mg/kg, i.p., every other day | Significant delay in tumor growth.[10] | |
| Melanoma, Colon, and other human-derived tumors | Mouse Models | Not specified | Caused ~80% growth inhibition in several models.[11] | |
| KAN0438757 | Colorectal Cancer (CRC) Patient-Derived Organoids | In vivo toxicity study in C57BL6/N mice | Not applicable for tumor growth | Showed tumor-specific cytotoxic effect on organoids and was well-tolerated in mice.[12][13][14][15] |
| Glioblastoma Cell Lines | In vitro studies with in vivo toxicity data | Not applicable for tumor growth | Exhibited anti-tumor effects in vitro; non-toxic in vivo.[16] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
In Vivo Angiogenesis (Matrigel Plug) Assay for AZ-PFKFB3-67
This assay is a standard method to evaluate pro- and anti-angiogenic compounds in vivo.
-
Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is thawed on ice. The test compound, AZ-PFKFB3-67, is mixed with the liquid Matrigel at the desired concentration (e.g., 115 µg/kg).
-
Animal Model: C57BL/6 mice are used for the study.
-
Injection: A mixture of Matrigel and AZ-PFKFB3-67 (or vehicle control) is injected subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The Matrigel plugs are allowed to incubate in vivo for a period of 14 days, during which host cells and blood vessels can infiltrate the plug.
-
Analysis: After 14 days, the mice are euthanized, and the Matrigel plugs are excised. The plugs are then processed for analysis.
-
Quantification of Angiogenesis: The extent of new blood vessel formation within the Matrigel plug is quantified. This can be done through various methods, including:
-
Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of blood perfusion.
-
Immunohistochemistry: Staining for endothelial cell markers such as CD31 to visualize and quantify the microvessel density.
-
Xenograft Tumor Model for PFK15 (Gastric Cancer)
This model is used to evaluate the direct anti-tumor efficacy of a compound on human cancer cells grown in an animal host.
-
Cell Line: MKN45 human gastric cancer cells are used.
-
Animal Model: Immunocompromised nude mice are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: MKN45 cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 120 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The treatment group receives PFK15 (25 mg/kg) via intraperitoneal (i.p.) injection every three days. The control group receives a vehicle control.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the experiment. Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., after 15 days), the mice are euthanized, and the tumors are excised and weighed. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).[4][5]
Signaling Pathways and Mechanisms of Action
PFKFB3 is a key regulator of glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation (the Warburg effect).[17] Inhibition of PFKFB3 is a promising anti-cancer strategy.
PFKFB3 Signaling Pathway in Cancer
References
- 1. mdpi.com [mdpi.com]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer | PLOS One [journals.plos.org]
- 5. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of glycolysis by targeting PFKFB3 suppresses tumor growth and metastasis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a PFKFB3 inhibitor for phase I trial testing that synergizes with the B-Raf inhibitor vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.au.dk [pure.au.dk]
- 14. Effects of the Novel PFKFB3 Inhibitor KAN0438757 on Colorectal Cancer Cells and Its Systemic Toxicity Evaluation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of PFKFB3 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulator of glycolysis, is a promising strategy in cancer therapy. By downregulating the glycolytic flux in tumor cells, PFKFB3 inhibitors can suppress cancer cell growth and may enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects of PFKFB3 inhibition with chemotherapy, with a focus on the available data for inhibitors of this class. While direct synergistic studies on AZ-PFKFB3-67 with chemotherapy are not yet extensively published, this guide draws parallels from studies on other PFKFB3 inhibitors like PFK158 and 3PO to provide a comprehensive evaluation for researchers.
Performance of PFKFB3 Inhibitors in Combination with Chemotherapy
While specific data for AZ-PFKFB3-67 in combination with chemotherapy is limited in publicly available literature, studies on other PFKFB3 inhibitors have demonstrated significant synergistic anti-tumor activity. These findings suggest a potential class-wide effect that warrants investigation for AZ-PFKFB3-67.
Table 1: Synergistic Effects of PFKFB3 Inhibitors with Chemotherapeutic Agents
| PFKFB3 Inhibitor | Chemotherapeutic Agent(s) | Cancer Type | Key Findings | Reference |
| PFK158 | Carboplatin (B1684641) (CBPt), Cisplatin (B142131) (Cis) | Endometrial Cancer | Strong synergistic antitumor activity in chemoresistant cell lines; induced apoptosis- and autophagy-mediated cell death through inhibition of the Akt/mTOR signaling pathway. | [1] |
| PFK158 | Carboplatin (CBPt) | Endometrial Cancer (in vivo) | Marked reduction in tumor growth in two chemoresistant mouse xenograft models. | [1] |
| 3PO | General Chemotherapy | Various Cancers | Improved chemotherapy of primary and metastatic tumors by normalizing tumor vessels, which enhances drug delivery. | [2] |
| PFK15 | Imatinib (B729) | Chronic Myelogenous Leukemia | Prolonged survival of mice when combined with imatinib and bone marrow transplantation. | [3] |
| PFK15 | Rapamycin | Acute Myelogenous Leukemia | Highly effective in combination therapy. | [3] |
Mechanism of Action: How PFKFB3 Inhibition Enhances Chemotherapy
The primary mechanism by which PFKFB3 inhibitors are thought to synergize with chemotherapy is through the disruption of cancer cell metabolism and the tumor microenvironment.
-
Metabolic Stress: Cancer cells rely heavily on glycolysis for energy and biosynthetic intermediates (the Warburg effect). PFKFB3 is a critical enzyme in this process. Its inhibition leads to reduced glucose uptake, ATP production, and lactate (B86563) release, creating metabolic stress that can make cancer cells more susceptible to the cytotoxic effects of chemotherapy.[1]
-
Induction of Apoptosis and Autophagy: Studies have shown that combining PFKFB3 inhibitors with chemotherapy can lead to increased apoptosis and autophagy-mediated cell death.[1] For instance, the combination of PFK158 with carboplatin or cisplatin in endometrial cancer cells was found to inhibit the Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.[1]
-
Tumor Vessel Normalization: PFKFB3 inhibition has been shown to normalize the abnormal and leaky vasculature often found in tumors. This leads to improved vessel perfusion, which can enhance the delivery and efficacy of chemotherapeutic drugs to the tumor core.[2]
-
Overcoming Chemoresistance: High expression of PFKFB3 has been associated with chemoresistance in some cancers.[1] By targeting this metabolic vulnerability, PFKFB3 inhibitors may help to resensitize resistant tumors to chemotherapy.
Experimental Protocols
Detailed experimental protocols for evaluating the synergistic effects of AZ-PFKFB3-67 with chemotherapy are not yet established in the literature. However, based on studies with other PFKFB3 inhibitors, the following methodologies are recommended.
In Vitro Synergy Assessment
Objective: To determine if the combination of AZ-PFKFB3-67 and a chemotherapeutic agent results in a greater-than-additive cytotoxic effect on cancer cells.
Cell Lines: A panel of relevant cancer cell lines.
Methodology:
-
Cell Viability Assays:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of AZ-PFKFB3-67 alone, the chemotherapeutic agent alone, and the combination of both at fixed ratios.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
-
Combination Index (CI) Calculation:
-
Use the Chou-Talalay method to calculate the Combination Index (CI) from the dose-response curves.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing xenografts of human cancer cells.
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle control
-
AZ-PFKFB3-67 alone
-
Chemotherapeutic agent alone
-
Combination of AZ-PFKFB3-67 and the chemotherapeutic agent
-
-
Dosing and Administration: Administer drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Pathways and Workflows
Signaling Pathway of PFKFB3 Inhibition and Chemotherapy Synergy
Caption: PFKFB3 inhibition disrupts glycolysis, leading to reduced proliferation and sensitizing cancer cells to chemotherapy-induced apoptosis.
Experimental Workflow for In Vivo Synergy Evaluation
Caption: Workflow for assessing the synergistic anti-tumor efficacy of AZ-PFKFB3-67 and chemotherapy in a xenograft mouse model.
Conclusion and Future Directions
The inhibition of PFKFB3 presents a compelling strategy to enhance the efficacy of chemotherapy. While direct evidence for the synergistic effects of AZ-PFKFB3-67 is still emerging, the strong preclinical data for other inhibitors in this class provide a solid rationale for its investigation in combination therapies. Future studies should focus on:
-
Directly evaluating the synergistic potential of AZ-PFKFB3-67 with a panel of standard-of-care chemotherapeutic agents in various cancer types.
-
Elucidating the precise molecular mechanisms underlying any observed synergy, including effects on cell metabolism, signaling pathways, and the tumor microenvironment.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
By systematically addressing these research questions, the full therapeutic potential of AZ-PFKFB3-67 as a chemosensitizing agent can be realized, ultimately leading to improved outcomes for cancer patients.
References
- 1. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INHIBITION OF THE GLYCOLYTIC ACTIVATOR PFKFB3 IN ENDOTHELIAL CELLS INDUCES TUMOR VESSEL NORMALIZATION, IMPAIRS METASTASIS AND IMPROVES CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PFKFB3 and PFKFB4 in Cancer: Genetic Basis, Impact on Disease Development/Progression, and Potential as Therapeutic Targets | MDPI [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Guide for AZ-PFKFB3-67 Quarterhydrate
This document provides critical safety, operational, and disposal information for AZ-PFKFB3-67 quarterhydrate, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard research laboratory practices.
Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safe handling.
| Property | Value | Reference |
| Molecular Weight | 455.51 g/mol | [1][2] |
| Formula | C₂₆H₂₅N₅O₃ | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 1704741-11-6 | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility in DMSO | 100 mM (45.55 mg/mL) | [1] |
| Solubility in Ethanol | 100 mM (45.55 mg/mL) | [1] |
| IC₅₀ for PFKFB3 | 11 nM | [1][2] |
| IC₅₀ for PFKFB2 | 159 nM | [1][2] |
| IC₅₀ for PFKFB1 | 1130 nM | [1][2] |
Proper Disposal Procedures for this compound
As no specific Safety Data Sheet (SDS) with detailed disposal instructions was found for this compound, general best practices for the disposal of chemical waste in a laboratory setting must be followed. These procedures are based on guidelines from environmental health and safety authorities.[3][4][5][6]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[3] The original container or a similar plastic container is often suitable.
-
The container must be in good condition and have a secure, tight-fitting lid.[3]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture (e.g., DMSO, ethanol, cell culture media).
-
-
Storage of Waste:
-
Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in regular trash.[3][5] Evaporation of chemical waste is also not a permissible disposal method.[5]
-
-
Spill Cleanup:
-
In the event of a spill, treat all cleanup materials (e.g., absorbent pads, gloves) as hazardous waste and dispose of them in the designated waste container.[5]
-
PFKFB3 Signaling Pathway in Cancer Metabolism
PFKFB3 is a key enzyme in the regulation of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect).[7][8] PFKFB3 produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a critical rate-limiting step in glycolysis.[9] The expression and activity of PFKFB3 are regulated by various signaling pathways, including those activated by growth factors, stress stimuli, and hypoxia.[7][10][11]
Caption: PFKFB3 signaling pathway and its role in cancer cell proliferation.
Experimental Workflow: In Vitro Kinase Assay with AZ-PFKFB3-67
The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory effect of AZ-PFKFB3-67 on PFKFB3 activity. This type of assay is fundamental in drug discovery to determine the potency and selectivity of an inhibitor.
Caption: A typical workflow for an in vitro kinase assay.
References
- 1. AZ PFKFB3 67 | PFKFB3 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. The Role of PFKFB3 In the Tumor Microenvironment and Its Therapeutic Potential | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. mdpi.com [mdpi.com]
Personal protective equipment for handling AZ-PFKFB3-67 quarterhydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of AZ-PFKFB3-67 quarterhydrate. As a potent and selective kinase inhibitor, this compound requires careful handling to ensure personnel safety and prevent contamination. The following procedures are based on best practices for handling potent, research-grade kinase inhibitors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to minimize exposure risk.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination. - Eye Protection: Chemical splash goggles for a complete seal around the eyes. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Chemical and Physical Properties
The following table summarizes key data for AZ-PFKFB3-67. Note that batch-specific molecular weights may vary due to hydration.[1]
| Identifier | Value |
| CAS Number | 1704741-11-6[1] |
| Molecular Formula | C₂₆H₂₅N₅O₃[1] |
| Molecular Weight | 455.51 g/mol [1] |
| Solubility | Soluble in DMSO and ethanol.[1] |
| Storage | Store at -20°C.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is crucial for the safe management of this compound from receipt to disposal.
Experimental Protocols: Handling Procedures
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container at -20°C in a designated and labeled area.[1]
-
-
Preparation of Stock Solutions:
-
All manipulations of the solid compound must be performed in a certified chemical fume hood.
-
Use a dedicated and calibrated balance for weighing.
-
Prepare stock solutions by dissolving the compound in a suitable solvent such as DMSO or ethanol.[1]
-
-
Conducting Experiments:
-
When performing cell-based assays, conduct all work within a Class II biological safety cabinet.
-
Use dedicated labware (e.g., pipettes, tubes) when possible. If not feasible, thoroughly decontaminate all equipment after use.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Key Disposal Steps:
-
Segregation: All waste contaminated with AZ-PFKFB3-67, including pipette tips, tubes, gloves, and excess solutions, must be segregated from general laboratory waste.
-
Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of contaminated needles and other sharps in a designated sharps container.
-
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components.
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
